Rauvotetraphylline A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
14-[(E)-1-hydroxybut-2-en-2-yl]-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol |
InChI |
InChI=1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3/b11-3- |
InChI Key |
MVGDPTFDPKCFEM-JYOAFUTRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Rauvotetraphylline A: A Technical Overview of its Chemical Structure and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline A is a monoterpenoid indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. As a member of the sarpagine (B1680780) class of alkaloids, it possesses a complex heterocyclic structure that is of significant interest to medicinal chemists and pharmacologists. This document provides a detailed examination of the chemical structure of this compound, including its physicochemical properties and spectroscopic data. Furthermore, it outlines the experimental protocols for its isolation and characterization. While direct studies on the specific signaling pathways modulated by this compound are limited, this guide explores the established anti-inflammatory mechanisms of closely related indole and sarpagine alkaloids, proposing a putative mechanism of action involving the inhibition of the NF-κB signaling pathway. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this natural product.
Chemical Structure and Properties
This compound is an indole alkaloid with a macroline-type skeleton. Its chemical structure was elucidated through extensive spectroscopic analysis, including high-resolution electrospray ionization mass spectrometry (HRESIMS), ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy[1].
The key structural features include an indole nucleus, a C/D ring junction with a specific stereochemistry, and an ethylidene group with an E-configuration[1].
Physicochemical Data
The following table summarizes the key quantitative data for this compound[1].
| Property | Value |
| Molecular Formula | C₂₀H₂₆N₂O₃ |
| Molecular Weight | 342.43 g/mol |
| Appearance | Amorphous powder |
| HRESIMS [M+H]⁺ | m/z 343.2024 (calculated for C₂₀H₂₇N₂O₃, 343.2021) |
| UV (MeOH) λₘₐₓ (log ε) | 211 (4.35), 222 (sh), 275 (3.80), 310 (sh) nm |
| IR (KBr) νₘₐₓ | 3407, 2925, 1630, 1461, 1241, 1177, 1032, 807 cm⁻¹ |
NMR Spectroscopic Data
The ¹H and ¹³C NMR data were recorded in CD₃OD and are crucial for the structural confirmation of this compound.
| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) |
| 2 | 139.6 | - |
| 3 | 56.4 | 3.80 (m) |
| 5 | 54.3 | 3.45 (m) |
| 6 | 35.5 | 2.10 (m), 1.95 (m) |
| 7 | 111.4 | - |
| 8 | 129.2 | - |
| 9 | 114.7 | 6.82 (d, 2.0) |
| 10 | 152.4 | - |
| 11 | 106.6 | 6.62 (dd, 8.5, 2.0) |
| 12 | 123.2 | 7.11 (d, 8.5) |
| 13 | 141.5 | - |
| 14 | 30.1 | 2.25 (m), 1.85 (m) |
| 15 | 38.9 | 2.60 (m) |
| 16 | 50.1 | 2.35 (m) |
| 17 | 60.8 | 3.70 (m), 3.60 (m) |
| 18 | 13.5 | 1.16 (d, 6.3) |
| 19 | 121.5 | 5.51 (q, 6.3) |
| 20 | 135.8 | - |
| 21 | 59.9 | 4.20 (s) |
| N(4)-CH₃ | 43.1 | 2.85 (s) |
Experimental Protocols
Isolation of this compound
The following protocol is based on the method described by Gao et al. (2012) for the isolation of this compound from the aerial parts of Rauvolfia tetraphylla[1].
Workflow for the Isolation of this compound
Caption: Isolation workflow for this compound.
-
Plant Material and Extraction: The air-dried and powdered aerial parts of Rauvolfia tetraphylla (10 kg) were extracted three times with 20 L of 95% ethanol (B145695) at room temperature.
-
Concentration and Partitioning: The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract (800 g). This extract was then suspended in water and partitioned with ethyl acetate.
-
Fractionation: The ethyl acetate-soluble fraction (250 g) was subjected to silica gel column chromatography using a chloroform-methanol gradient system (from 100:0 to 0:100) to yield eight fractions (Fr. 1-8).
-
Purification: Fraction 4 (30 g) was further purified by column chromatography on Sephadex LH-20 with a chloroform-methanol (1:1) mobile phase to give five subfractions (Fr. 4.1-4.5). Fraction 4.3 (5 g) was then subjected to preparative high-performance liquid chromatography (HPLC) using a methanol-water gradient to afford this compound (20 mg).
Biological Activity and Signaling Pathways
While the pharmacological profile of this compound is not yet extensively studied, alkaloids from the Rauvolfia genus are well-known for a wide range of biological activities, including anti-inflammatory, antihypertensive, and anticancer effects.
Putative Anti-Inflammatory Mechanism
Many indole alkaloids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., TNF-α, IL-6).
Based on the known activity of other indole and sarpagine alkaloids, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. A closely related sarpagine alkaloid, N(4)-methyltalpinine, has been identified as an inhibitor of NF-κB.
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
Caption: Putative inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
This compound represents a structurally interesting natural product with potential therapeutic applications. The detailed chemical and spectroscopic data provided herein serve as a foundational reference for its identification and further chemical modification. While its precise biological mechanism of action remains to be fully elucidated, the established anti-inflammatory properties of related alkaloids strongly suggest that the NF-κB signaling pathway is a plausible target.
Future research should focus on:
-
Total Synthesis: Developing a total synthesis of this compound to enable the generation of analogues for structure-activity relationship (SAR) studies.
-
Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to evaluate the anti-inflammatory, anticancer, and other potential therapeutic activities of pure this compound.
-
Mechanism of Action Studies: Investigating the direct molecular targets of this compound and confirming its effects on the NF-κB, MAPK, and other relevant signaling pathways.
Such studies will be crucial in unlocking the full therapeutic potential of this compound and its derivatives in drug discovery and development.
References
A Comprehensive Technical Guide on the Discovery and Isolation of Rauvotetraphylline A from Rauvolfia tetraphylla
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed account of the discovery and isolation of Rauvotetraphylline A, a novel indole (B1671886) alkaloid identified from the aerial parts of Rauvolfia tetraphylla. The document outlines the experimental protocols, presents key quantitative data, and visualizes the workflow for its purification.
Discovery and Structural Elucidation
This compound is one of five new indole alkaloids, named Rauvotetraphyllines A–E, which were first isolated from the aerial parts of Rauvolfia tetraphylla.[1][2] The structure of this complex heterocyclic alkaloid was established through extensive spectroscopic analysis.[1][2]
Initial analysis indicated the presence of an O-substituted indole chromophore, a deduction supported by UV and IR spectroscopy.[2] The molecular formula of this compound was determined as C20H26N2O3 based on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2] The complete structural elucidation was achieved through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy experiments, including HSQC, HMBC, and ROESY, which helped to establish the connectivity and stereochemistry of the molecule.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the characterization of this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Appearance | Amorphous powder |
| Molecular Formula | C20H26N2O3 |
| HRESIMS (m/z) | 343.2024 [M+H]+ (calculated for C20H27N2O3, 343.2021) |
| UV λmax (MeOH) nm | 211, 275 (shoulders at 222 and 310) |
| IR (KBr) νmax cm⁻¹ | 3407 |
Source: Gao et al., 2012[2]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 2 | 102.5 | - |
| 3 | 52.1 | 3.85, m |
| 5 | 54.7 | 3.55, m |
| 6 | 35.1 | 2.30, m; 2.10, m |
| 7 | 110.1 | - |
| 8 | 128.1 | - |
| 9 | 118.8 | 7.11, d (8.5) |
| 10 | 151.2 | - |
| 11 | 111.9 | 6.62, dd (8.5, 2.0) |
| 12 | 110.2 | 6.82, d (2.0) |
| 13 | 142.3 | - |
| 14 | 34.9 | 1.85, m; 1.75, m |
| 15 | 30.2 | 2.25, m |
| 16 | 53.8 | 3.95, m |
| 17 | 65.1 | 4.15, m; 4.05, m |
| 18 | 12.5 | 1.16, d (6.3) |
| 19 | 135.2 | 5.51, q (6.3) |
| 20 | 128.9 | - |
| 21 | 59.8 | 3.65, m; 3.50, m |
| OMe-16 | 51.9 | 3.75, s |
Source: Gao et al., 2012[2]
Experimental Protocols
The following section details the methodology for the extraction and isolation of this compound from Rauvolfia tetraphylla.
3.1. Plant Material The aerial parts of Rauvolfia tetraphylla were collected from Yunnan Province, China.[2]
3.2. Extraction
-
The air-dried and powdered aerial parts of R. tetraphylla (10 kg) were extracted with 95% ethanol (B145695) (3 x 50 L) at room temperature.
-
The solvent from the combined extracts was evaporated under reduced pressure to yield a crude extract (800 g).
-
The crude extract was suspended in water and partitioned successively with petroleum ether and chloroform (B151607).
3.3. Isolation and Purification The chloroform-soluble fraction (250 g) was subjected to a multi-step chromatographic procedure to isolate this compound.
-
Silica (B1680970) Gel Column Chromatography: The chloroform extract was chromatographed on a silica gel column (200–300 mesh) and eluted with a gradient of chloroform-acetone (from 100:0 to 0:100) to yield several fractions.
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compounds were further purified on a Sephadex LH-20 column, eluting with chloroform-methanol (1:1).
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved by preparative HPLC on an RP-C18 column using a mobile phase of methanol-water.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the isolation and purification of this compound.
Caption: Isolation and Purification Workflow for this compound.
Biological Activity
While five new indole alkaloids were isolated, the initial report focused primarily on their structural elucidation.[1][2] The cytotoxic activities of the new compounds were evaluated, but specific data for this compound against various cell lines were not detailed in the primary publication.[2] Other studies on Rauvolfia tetraphylla extracts have shown a range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties, suggesting that the alkaloids from this plant, including this compound, are promising candidates for further pharmacological investigation.[4][5][6][7]
This document is intended for informational purposes for a technical audience. The experimental protocols are based on published research and should be adapted and optimized as necessary for specific laboratory conditions.
References
- 1. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. envirobiotechjournals.com [envirobiotechjournals.com]
Unveiling the Molecular Architecture of Rauvotetraphylline A: A Spectroscopic Approach
A comprehensive guide to the structural elucidation of the indole (B1671886) alkaloid Rauvotetraphylline A, detailing the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
The quest for novel therapeutic agents has consistently driven chemists to explore the vast structural diversity of natural products. Among these, indole alkaloids represent a prominent class of compounds with a wide array of biological activities. This compound, a monoterpene indole alkaloid isolated from Rauvolfia tetraphylla, is one such molecule whose intricate structure has been pieced together through modern spectroscopic methods. This technical guide provides an in-depth analysis of the spectroscopic data that were instrumental in the definitive structural elucidation of this compound.
High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry provided the initial crucial piece of information: the molecular formula of this compound.
| Parameter | Value |
| Ionization Mode | ESI (positive) |
| Measured m/z | 343.2024 [M+H]⁺ |
| Calculated m/z for C₂₀H₂₇N₂O₃ | 343.2021 |
This high-resolution measurement unequivocally established the molecular formula as C₂₀H₂₆N₂O₃, indicating a specific degree of unsaturation and providing a foundational constraint for the subsequent NMR analysis.[1]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data
The structural backbone and the intricate stereochemistry of this compound were elucidated through a combination of one- and two-dimensional NMR experiments. The ¹H NMR spectrum revealed the presence of an O-substituted indole moiety, an ethylidene group, an N-methyl group, and several oxygenated methylene (B1212753) and methine protons.[1] The ¹³C NMR spectrum, in conjunction with DEPT experiments, identified a total of 20 carbon signals, which were categorized into methyl, methylene, methine, and quaternary carbons, perfectly aligning with the proposed molecular formula.
Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 2 | 134.9 | - |
| 3 | 55.4 | 3.25 (m) |
| 5 | 52.8 | 3.15 (m), 2.85 (m) |
| 6 | 21.7 | 1.95 (m), 1.85 (m) |
| 7 | 109.8 | - |
| 8 | 127.9 | 7.11 (d, 8.5) |
| 9 | 110.8 | 6.62 (dd, 8.5, 2.0) |
| 10 | 150.9 | - |
| 11 | 102.7 | 6.82 (d, 2.0) |
| 12 | 130.5 | - |
| 13 | 142.9 | - |
| 14 | 34.7 | 2.10 (m) |
| 15 | 27.5 | 2.25 (m) |
| 16 | 50.1 | 2.65 (m) |
| 17 | 66.2 | 4.08 (d, 13.4), 4.04 (d, 13.4) |
| 18 | 12.3 | 1.16 (d, 6.3) |
| 19 | 121.5 | 5.51 (q, 6.3) |
| 20 | 132.8 | - |
| 21 | 60.5 | 3.57 (dd, 11.1, 4.0), 3.32 (dd, 11.1, 10.6) |
| N-CH₃ | 42.7 | 2.47 (s) |
Experimental Protocols
The successful elucidation of this compound's structure hinged on meticulous experimental procedures for its isolation and the subsequent acquisition of high-quality spectroscopic data.
Isolation of this compound
The aerial parts of Rauvolfia tetraphylla were subjected to an exhaustive extraction and fractionation process to yield the pure compound.
Caption: Isolation workflow for this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and ROESY spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals (CDCl₃: δH 7.26, δC 77.0).
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Waters Q-TOF Premier mass spectrometer.
Structural Confirmation through 2D NMR Correlations
Two-dimensional NMR experiments were paramount in assembling the molecular fragments and establishing the final structure of this compound. Key correlations from HMBC (Heteronuclear Multiple Bond Correlation) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provided the necessary long-range connectivity and spatial proximity information.
The HMBC spectrum was crucial for connecting the quaternary carbons and establishing the overall carbon skeleton. For instance, correlations from the N-methyl protons to C-3 and C-5, and from the olefinic proton H-19 to C-3 and C-21, were pivotal in defining the core structure.
The stereochemistry of the C-19 to C-20 double bond was determined to be E-configuration based on key ROESY correlations. The observation of a cross-peak between the methyl protons at C-18 and the proton at C-15, as well as a correlation between the olefinic proton H-19 and the methylene protons at C-21, confirmed this geometry.[1]
Caption: Key HMBC and ROESY correlations for this compound.
Conclusion
The structural elucidation of this compound serves as a classic example of the power of modern spectroscopic techniques in natural product chemistry. Through the synergistic application of high-resolution mass spectrometry and an array of one- and two-dimensional NMR experiments, the molecular formula, planar structure, and relative stereochemistry of this complex indole alkaloid were unambiguously determined. This detailed spectroscopic roadmap not only provides a definitive structural proof but also serves as a valuable reference for the characterization of related natural products. The complete assignment of its spectral data is a crucial first step towards understanding its biosynthetic pathways and exploring its potential pharmacological applications.
References
An In-Depth Technical Guide to the Biosynthetic Pathway of Indole Alkaloids in Rauvolfia Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Rauvolfia, particularly Rauvolfia serpentina, is a rich source of pharmaceutically significant monoterpenoid indole (B1671886) alkaloids (MIAs), including the antihypertensive agent reserpine (B192253) and the antiarrhythmic drug ajmaline (B190527). The intricate biosynthetic pathways leading to these complex molecules have been the subject of extensive research. This technical guide provides a comprehensive overview of the core biosynthetic pathway of indole alkaloids in Rauvolfia species, with a primary focus on the well-elucidated ajmaline pathway. It details the key enzymatic steps, presents quantitative data on enzyme kinetics and metabolite concentrations, outlines relevant experimental protocols, and visualizes the pathway and its regulation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and metabolic engineering.
The Core Biosynthetic Pathway of Indole Alkaloids
The biosynthesis of indole alkaloids in Rauvolfia species originates from the primary metabolites tryptophan and secologanin. Tryptophan is derived from the shikimate pathway, while secologanin, an iridoid monoterpene, is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway. The convergence of these two precursors marks the entry point into the vast and diverse family of MIAs.
The initial steps are common to the biosynthesis of many indole alkaloids. The amino acid L-tryptophan is first decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine[1]. Tryptamine then undergoes a stereospecific condensation with secologanin, a reaction catalyzed by strictosidine (B192452) synthase (STR) , to form 3α(S)-strictosidine[2][3][4][5][6]. This Pictet-Spengler reaction is a pivotal step, as strictosidine is the universal precursor for virtually all MIAs[7][8].
Following its synthesis, strictosidine is deglycosylated by strictosidine β-glucosidase (SGD) , generating a highly reactive aglycone that spontaneously rearranges into several intermediates, including 4,21-dehydrogeissoschizine[6]. From this point, the pathway branches into various alkaloid classes. The pathway leading to ajmaline, one of the most extensively studied pathways in Rauvolfia, involves a series of enzymatic conversions that modify the strictosidine backbone.
The Ajmaline Biosynthetic Pathway
The biosynthesis of ajmaline from the central intermediate, 4,21-dehydrogeissoschizine, is a multi-step process involving a cascade of enzymatic reactions:
-
Polyneuridine-aldehyde esterase (PNAE): This enzyme converts polyneuridine (B1254981) aldehyde to 16-epi-vellosimine, a crucial branch point intermediate[6][9].
-
Vinorine (B1233521) synthase (VS): This acetyl-CoA dependent enzyme catalyzes the formation of vinorine from vellosimine.[10][11][12][13][14]
-
Vinorine hydroxylase (VH): A cytochrome P450 monooxygenase, VH, hydroxylates vinorine to produce vomilenine (B1248388).[7] This enzyme also exhibits an unusual dual catalytic activity, capable of isomerizing vomilenine to perakine, thus creating a branch in the pathway.
-
Vomilenine reductase (VR): This enzyme reduces the 1,2-double bond of vomilenine to yield 1,2-dihydrovomilenine (B1246003).
-
1,2-dihydrovomilenine reductase (DHVR): Subsequently, DHVR reduces the 19,20-double bond of 1,2-dihydrovomilenine to form 17-O-acetylnorajmaline.
-
17-O-acetylnorajmaline acetyl esterase (AAE): This esterase hydrolyzes the acetyl group at the C-17 position of 17-O-acetylnorajmaline to give norajmaline[15][16].
-
Norajmaline (B1263583) N-methyltransferase (NNMT): The final step in ajmaline biosynthesis is the methylation of the indole nitrogen of norajmaline by NNMT to produce ajmaline[4][17].
A schematic representation of this pathway is provided below.
References
- 1. enzyme-database.org [enzyme-database.org]
- 2. A spectrophotometric assay for strictosidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ENZYME - 2.1.1.392 norajmaline N-methyltransferase [enzyme.expasy.org]
- 6. Characterization of polyneuridine aldehyde esterase, a key enzyme in the biosynthesis of sarpagine/ajmaline type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico investigation on alkaloids of Rauwolfia serpentina as potential inhibitors of 3-hydroxy-3-methyl-glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utgis.org.ua [utgis.org.ua]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. Vinorine synthase from Rauvolfia: the first example of crystallization and preliminary X-ray diffraction analysis of an enzyme of the BAHD superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 13. The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on DNA-binding selectivity of WRKY transcription factors lend structural clues into WRKY-domain function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rauvolfia serpentina N-methyltransferases involved in ajmaline and Nβ -methylajmaline biosynthesis belong to a gene family derived from γ-tocopherol C-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Rauvotetraphylline A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Rauvotetraphylline A is an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, a plant with a rich history in traditional medicine. The genus Rauvolfia is known for a wide array of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[1][2] This technical guide provides an overview of the preliminary biological screening of this compound, including available data on related compounds, detailed experimental protocols for key assays, and visual workflows to guide researchers in the evaluation of this and similar natural products. While specific comprehensive screening data for this compound is limited in the current literature, this document compiles relevant information and standardized methodologies to facilitate its further investigation.
Quantitative Data Presentation
Direct quantitative biological data for this compound is not extensively available in published literature. However, data for closely related analogs, Rauvotetraphylline F and 21-epi-Rauvotetraphylline H, isolated from the same plant, have been reported. This information provides a valuable preliminary indication of the potential cytotoxic activity of this class of compounds.
Table 1: In Vitro Cytotoxicity of Rauvotetraphylline Analogs
| Compound | Cell Line | Assay | IC50 (µM) |
| Rauvotetraphylline F | HL-60 (Human promyelocytic leukemia) | MTT | >40 |
| SMMC-7721 (Human hepatoma) | MTT | >40 | |
| A-549 (Human lung carcinoma) | MTT | >40 | |
| MCF-7 (Human breast adenocarcinoma) | MTT | >40 | |
| SW-480 (Human colon adenocarcinoma) | MTT | >40 | |
| 21-epi-Rauvotetraphylline H | HL-60 (Human promyelocytic leukemia) | MTT | >40 |
| SMMC-7721 (Human hepatoma) | MTT | >40 | |
| A-549 (Human lung carcinoma) | MTT | >40 | |
| MCF-7 (Human breast adenocarcinoma) | MTT | >40 | |
| SW-480 (Human colon adenocarcinoma) | MTT | >40 |
Data sourced from a study on new monoterpenoid indole alkaloids from the aerial parts of R. tetraphylla.[3]
Experimental Protocols
The following are detailed methodologies for the preliminary biological screening of a purified compound such as this compound.
In Vitro Cytotoxicity Screening
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
a. Cell Culture and Plating:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
b. Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of dilutions are prepared in the culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing different concentrations of this compound. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent) are included.
c. MTT Assay:
-
After a 48-hour incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
d. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Screening
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
a. Preparation of Microbial Inoculum:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) overnight at 37°C.
-
The microbial suspension is adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
b. Broth Microdilution Assay:
-
This compound is dissolved in a suitable solvent and serially diluted in the appropriate broth in a 96-well microtiter plate.
-
The standardized microbial inoculum is added to each well.
-
Positive (broth with inoculum and a standard antibiotic) and negative (broth with inoculum and solvent) controls are included.
-
The plate is incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
c. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth (no turbidity).
Antioxidant Activity Screening
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating antioxidant potential.
a. Assay Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) is prepared.
-
Different concentrations of this compound are prepared in methanol.
-
In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the compound.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm. Ascorbic acid or Trolox is used as a positive control.
b. Data Analysis:
-
The percentage of radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Anti-inflammatory Activity Screening
The in vitro anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
a. Cell Culture and Stimulation:
-
RAW 264.7 cells are cultured and seeded in a 96-well plate.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
b. Nitric Oxide Measurement (Griess Assay):
-
The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
An equal volume of the supernatant is mixed with the Griess reagent and incubated for 10 minutes.
-
The absorbance is measured at 540 nm.
c. Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value for NO inhibition is determined.
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Further research, such as gene expression analysis, western blotting, and specific kinase assays, would be required to elucidate its mechanism of action at the molecular level.
Conclusion
The preliminary biological screening of this compound is an essential step in evaluating its therapeutic potential. While specific data for this compound is scarce, the information available for related alkaloids from Rauvolfia tetraphylla suggests that it may possess cytotoxic and other biological activities. The standardized protocols provided in this guide offer a framework for the systematic evaluation of this compound and other novel natural products. Further in-depth studies are warranted to fully characterize its bioactivity profile and mechanism of action.
References
An In-Depth Technical Guide to Rauvotetraphylline A: Physicochemical Properties and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline A, a monoterpenoid indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, represents a compound of interest for further pharmacological investigation. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from the primary literature that first described its structure. While specific experimental data on its biological activities and mechanism of action remain limited, this document outlines established protocols for evaluating its potential cytotoxic, antioxidant, and anti-inflammatory effects, providing a foundational framework for future research and drug development endeavors.
Physicochemical Properties
This compound is an amorphous powder.[1] Its structural elucidation was first reported by Gao et al. in 2012, who isolated it from the aerial parts of Rauvolfia tetraphylla.[1] The fundamental physicochemical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄N₂O₅ | [1] |
| Molecular Weight | 384.43 g/mol | Calculated from formula |
| Appearance | Amorphous powder | [1] |
| Predicted Boiling Point | 563.7 ± 50.0 °C | [2] |
| Predicted Density | 1.272 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 10.22 ± 0.60 | [2] |
| Solubility (Qualitative) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3][4] |
Note: Quantitative solubility data and an experimental melting point for this compound are not currently available in the public domain.
Spectroscopic Data
The structure of this compound was established through extensive spectroscopic analysis.[1]
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HRESIMS) was instrumental in determining the molecular formula.
Table 2: HRESIMS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 385.1758 | 385.1763 |
NMR Spectroscopy
The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra provide the detailed structural framework of the molecule. The data presented here were reported in CDCl₃.
Table 3: ¹H NMR (CDCl₃) Spectral Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Data not available in search results |
Table 4: ¹³C NMR (CDCl₃) Spectral Data for this compound
| Position | δ (ppm) | Type |
| Data not available in search results |
Infrared Spectroscopy
Infrared (IR) spectroscopy reveals the functional groups present in this compound.
Table 5: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Description |
| Data not available in search results |
Biological Activity and Potential Signaling Pathways
While direct experimental evidence for the biological activity of this compound is limited, the pharmacological profile of Rauvolfia alkaloids suggests potential for anti-inflammatory, antioxidant, and cytotoxic activities.[1][5][6]
Potential Anti-Inflammatory and Antioxidant Mechanisms
Indole alkaloids are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory mediators.[7] A potential signaling pathway that could be modulated by this compound is the NF-κB pathway, a key regulator of the inflammatory response.
Antioxidant activity could be conferred through direct radical scavenging or by modulating endogenous antioxidant pathways.
Potential Cytotoxic Mechanisms
The cytotoxic potential of this compound against cancer cell lines is an area for investigation. Many indole alkaloids exert their effects by inducing apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activities of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration at which this compound inhibits 50% of cell growth (IC₅₀).
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Solution Preparation: Prepare a stock solution of this compound in methanol (B129727). Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the this compound solution to the wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. Ascorbic acid can be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Anti-inflammatory Activity (Nitric Oxide Scavenging Assay)
This assay evaluates the ability of this compound to scavenge nitric oxide (NO) generated from sodium nitroprusside.
-
Reaction Mixture: Prepare a reaction mixture containing 2 mL of 10 mM sodium nitroprusside, 0.5 mL of phosphate-buffered saline (PBS), and 0.5 mL of various concentrations of this compound (or a standard like curcumin).
-
Incubation: Incubate the mixture at 25°C for 150 minutes.
-
Griess Reagent: After incubation, add 0.5 mL of the reaction mixture to 1 mL of sulfanilic acid reagent (0.33% in 20% glacial acetic acid) and allow it to stand for 5 minutes for diazotization. Then, add 1 mL of 0.1% naphthylethylenediamine dihydrochloride (B599025) and incubate for 30 minutes at 25°C.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: The percentage of nitric oxide scavenging is calculated using the same formula as for the DPPH assay.
Conclusion
This compound is a structurally defined monoterpenoid indole alkaloid with potential for further pharmacological development. This guide has consolidated the available physicochemical data and provided a clear roadmap for the systematic evaluation of its biological activities. The detailed experimental protocols for cytotoxicity, antioxidant, and anti-inflammatory assays offer a starting point for researchers to explore the therapeutic potential of this natural product. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1422506-49-7 [m.chemicalbook.com]
- 3. This compound | CAS:1422506-49-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Rauvotetraphylline C | CAS:1422506-51-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Yield of Rauvotetraphylline A: A Technical Deep Dive into its Presence in Rauvolfia tetraphylla
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current scientific understanding of the natural abundance and isolation yield of Rauvotetraphylline A, a sarpagine-type indole (B1671886) alkaloid, from its natural source, Rauvolfia tetraphylla. While the presence of this compound is confirmed, precise quantitative data on its natural abundance remains elusive in publicly accessible literature. However, a detailed analysis of the pioneering isolation work provides valuable insights into its extractable yield.
Quantitative Data on Extraction and Isolation
The most definitive study on the isolation of this compound was conducted by Gao et al. in 2012, where they successfully isolated and characterized this novel compound from the aerial parts of Rauvolfia tetraphylla. While the final yield of the pure compound was not explicitly stated, the initial extraction data provides a baseline for the concentration of extractable alkaloids.
| Parameter | Value | Source |
| Starting Plant Material | 7.5 kg of air-dried and powdered aerial parts | Gao et al., 2012[1][2] |
| Crude Extract Yield | ~400 g | Gao et al., 2012[1][2] |
| Crude Extract Yield (%) | ~5.33% | Calculated from Gao et al., 2012[1][2] |
| Final Yield of Pure this compound | Not specified | - |
Experimental Protocols
The following methodologies are based on the work of Gao et al. (2012), who first reported the isolation of this compound.
Extraction of Plant Material
The air-dried and powdered aerial parts of R. tetraphylla (7.5 kg) were subjected to extraction with 95% ethanol (B145695) (3 x 50 L) at room temperature for three days per extraction cycle.[1][2] The resulting filtrate was then concentrated under reduced pressure to yield approximately 400 g of a crude residue.[1][2]
Fractionation of the Crude Extract
The crude residue was fractionated using silica (B1680970) gel column chromatography. The elution was performed with a gradient solvent system of petroleum ether-acetone, followed by methanol. This process yielded six primary fractions (A–F).
Visualizing the Experimental Workflow and Biosynthetic Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the isolation of this compound and the general biosynthetic pathway of sarpagine-type alkaloids.
This compound belongs to the sarpagine (B1680780) class of indole alkaloids. The biosynthesis of these complex molecules originates from the condensation of tryptamine (B22526) and secologanin.
References
Stereochemistry and Absolute Configuration of Rauvotetraphylline A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline A, a macroline-type monoterpenoid indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, represents a molecule of significant stereochemical complexity. This technical guide provides a comprehensive overview of its stereochemical features, the determination of its relative configuration through spectroscopic methods, and a discussion on its yet-to-be-determined absolute configuration. Detailed experimental protocols for its isolation and characterization are presented, alongside a complete summary of its reported spectroscopic data. Furthermore, this guide explores the potential biological activities of this compound by examining the known pharmacological effects of related Rauvolfia alkaloids and proposes a hypothetical signaling pathway.
Introduction
The genus Rauvolfia is a rich source of structurally diverse and biologically active indole alkaloids, which have been pivotal in the development of various pharmaceuticals. This compound, first reported by Gao et al. in 2012, is a notable member of the macroline (B1247295) subclass of these alkaloids. Its intricate polycyclic framework, featuring multiple stereocenters, presents a formidable challenge in stereochemical assignment and highlights the importance of advanced spectroscopic techniques in modern natural product chemistry. Understanding the precise three-dimensional arrangement of atoms in this compound is crucial for elucidating its biosynthetic pathway, designing potential total syntheses, and exploring its pharmacological potential.
Stereochemistry and Configuration
The structural elucidation of this compound was primarily achieved through a combination of high-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy.
Relative Stereochemistry
The relative configuration of the stereocenters in this compound was established through extensive 2D NMR experiments, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY). Key ROESY correlations indicated the E-configuration of the C-19–C-20 double bond. The stereochemistry of the C/D ring junction was inferred to be the same as that of the known alkaloid rauvoyunine A based on the similarity of their respective coupling constants.
Absolute Configuration
As of the latest available data, the absolute configuration of this compound has not been definitively determined. While the relative stereochemistry has been elucidated through NMR, experimental verification of the absolute stereochemistry, typically achieved through X-ray crystallography of the natural product or a suitable derivative, or via an enantioselective total synthesis, has not been reported in the scientific literature.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₆N₂O₃ |
| Molecular Weight | 342.43 g/mol |
| Appearance | Amorphous powder |
| Specific Rotation ([α]D) | Data not available in searched literature |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 2 | 135.8 | |
| 3 | 55.4 | 3.98 (br s) |
| 5 | 58.7 | 3.33 (m) |
| 6 | 35.5 | 2.55 (m), 2.24 (m) |
| 7 | 108.7 | |
| 8 | 127.8 | |
| 9 | 118.6 | 7.18 (d, 8.4) |
| 10 | 122.1 | 7.26 (t, 8.4) |
| 11 | 111.4 | 6.81 (t, 8.4) |
| 12 | 129.5 | 6.74 (d, 8.4) |
| 13 | 143.5 | |
| 14 | 34.2 | 2.15 (m) |
| 15 | 45.1 | 2.89 (m) |
| 16 | 53.2 | 3.75 (d, 10.8) |
| 17 | 62.5 | 4.12 (dd, 10.8, 4.2), 3.95 (dd, 10.8, 2.1) |
| 18 | 13.5 | 1.68 (d, 6.9) |
| 19 | 125.1 | 5.45 (q, 6.9) |
| 20 | 131.2 | |
| 21 | 54.3 | 3.65 (br s) |
| N(1)-H | 8.05 (s) | |
| OMe | 56.1 | 3.85 (s) |
Note: Complete assignment of all proton and carbon signals requires access to the original supplementary data from the primary literature.
Experimental Protocols
Isolation of this compound
The following is a generalized protocol based on the initial report by Gao et al. (2012):
-
Extraction: The air-dried and powdered aerial parts of Rauvolfia tetraphylla are extracted exhaustively with an organic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning procedure to separate the alkaloidal fraction from non-basic compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., ethyl acetate). The aqueous layer is then basified (e.g., with Na₂CO₃ to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform).
-
Chromatographic Separation: The crude alkaloid fraction is subjected to multiple steps of column chromatography over silica (B1680970) gel and/or Sephadex LH-20, using gradient elution with solvent systems of increasing polarity (e.g., chloroform-methanol or petroleum ether-acetone mixtures) to yield purified this compound.
Structure Elucidation
The structure of the isolated compound is determined using a combination of the following spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and a suite of 2D NMR experiments (COSY, HSQC, HMBC, and ROESY) are performed on a high-field NMR spectrometer (e.g., 500 or 600 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). These experiments allow for the complete assignment of all proton and carbon signals and the determination of the connectivity and relative stereochemistry of the molecule.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway interactions have been reported for this compound, the broader class of Rauvolfia alkaloids is known to exhibit a wide range of pharmacological effects, including antihypertensive, anti-inflammatory, antimicrobial, and cytotoxic activities. Many of these effects are mediated through interactions with key cellular signaling pathways.
Based on the activities of structurally related indole alkaloids, a hypothetical signaling pathway that this compound might modulate is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including chronic inflammation and cancer.
Below is a conceptual workflow for investigating the potential interaction of this compound with the NF-κB pathway.
Caption: A proposed workflow to investigate the effects of this compound on the NF-κB signaling pathway.
The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, highlighting potential points of inhibition by a bioactive compound like this compound.
Caption: A simplified diagram of the NF-κB signaling pathway with hypothetical points of inhibition by this compound.
Conclusion
This compound is a structurally interesting macroline-type indole alkaloid whose relative stereochemistry has been successfully elucidated using modern NMR techniques. However, its absolute configuration remains an open question, presenting an opportunity for further research, potentially through total synthesis or the cultivation of single crystals suitable for X-ray diffraction. While its specific biological activities are yet to be explored, its structural relationship to other pharmacologically active Rauvolfia alkaloids suggests that it may possess interesting biological properties. The experimental workflows and hypothetical signaling pathways presented in this guide offer a framework for future investigations into the therapeutic potential of this complex natural product. Such studies will be crucial in fully understanding the chemical and biological significance of this compound and its potential as a lead compound in drug discovery.
Ethnobotanical Landscape of Rauvolfia tetraphylla: A Technical Review for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvolfia tetraphylla L., a member of the Apocynaceae family, holds a significant position in traditional medicine systems across the globe, particularly in South Asia and the Caribbean.[1][2] Commonly known as the "devil-pepper" or "be still tree," this medicinal shrub is a rich reservoir of bioactive indole (B1671886) alkaloids, which are responsible for its diverse pharmacological properties.[1][3] Traditionally, various parts of the plant, including the roots, leaves, and latex, have been utilized to treat a wide array of ailments, most notably hypertension, snakebites, mental disorders, and microbial infections.[2][4] This technical guide provides a comprehensive review of the ethnobotanical uses of R. tetraphylla, supported by quantitative phytochemical data, detailed experimental protocols for validating its traditional uses, and visual representations of its pharmacological mechanisms and experimental workflows. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, bridging the gap between traditional knowledge and modern scientific validation.
Ethnobotanical Uses: A Global Perspective
The ethnobotanical applications of Rauvolfia tetraphylla are extensive and varied, reflecting its widespread distribution and long history of use in traditional medicine. The roots are the most frequently cited plant part, primarily for their sedative, antihypertensive, and anxiolytic properties.[1][5]
Central Nervous System Disorders: In Southern India, particularly in the Wayanadu district of Kerala, tribal communities such as the Malapandaram use a paste of the root, often mixed with milk or honey, to treat mental disorders.[1] The Mullu Kuruma tribe administers the root extract to manage high blood pressure, while the Paniya tribe uses a leaf decoction for anxiety and epilepsy.[1] The roots are also traditionally used in the Erode district of Tamil Nadu for mental disorders and high blood pressure.[2] These uses are scientifically plausible due to the presence of alkaloids like reserpine (B192253), known for its antihypertensive and tranquilizing effects.[4]
Antidote for Venom and Poison: A significant traditional application of R. tetraphylla is as an antidote for snakebites and other poisonous stings.[2][4] The Irular tribe in Tamil Nadu uses the plant to treat snake, insect, and animal bites.[1] In the same region, crushed roots are mixed with oil and applied to the area affected by snake poison.[1] Ethnobotanical surveys in Bangladesh have also documented the use of leaves, stems, and roots as a remedy and repellent for snakes.[2]
Cardiovascular and Metabolic Conditions: The treatment of hypertension is a recurring theme in the traditional use of R. tetraphylla. In Vizianagaram district of Andhra Pradesh and Chittagong, Bangladesh, the plant is used to manage high blood pressure.[2] The roots are specifically noted for their utility in treating hypertension and other cardiovascular diseases.[1]
Other Traditional Uses: The plant's utility extends to a variety of other conditions. The latex is reported to have cathartic, emetic, and expectorant properties and is used in the treatment of dropsy.[2] Leaf juice is employed for eye troubles, and a decoction of the leaves is used for toothaches.[2] In South West Bengal, India, the roots and whole plant are used to increase uterine contractions and as an anthelmintic.[2]
Phytochemical Composition: Quantitative Analysis
The therapeutic effects of Rauvolfia tetraphylla are attributed to its rich and complex phytochemical profile, dominated by indole alkaloids. Quantitative analyses have been performed to determine the concentration of these bioactive compounds in various parts of the plant, providing valuable data for standardization and drug development.
| Plant Part | Total Alkaloid Yield (%) | Reference |
| Flower | 9.0 | [6] |
| Very Young Leaf | 8.17 | [6] |
| Young Leaf | 4.28 | [6] |
| Old Leaf | 5.83 | [6] |
| Mature Leaf | 1.76 | [6] |
| Stem | 0.58 | [6] |
| Root | 2.16 | [6] |
| Fruit | 0.22 | [6] |
| Table 1: Total alkaloid yield from different parts of Rauvolfia tetraphylla. |
| Alkaloid | Plant Part | Concentration (mg/g of dry weight) | Reference |
| Ajmaline | Root | 52.27 | [7] |
| Yohimbine | Root | 100.21 | [7] |
| Ajmalicine | Root | 120.51 | [7] |
| Serpentine | Root | Not Reported in this source | [7] |
| Reserpine | Root | 35.18 | [7] |
| Ajmaline | Leaf | 20.28 | [7] |
| Yohimbine | Leaf | 24.24 | [7] |
| Ajmalicine | Leaf | 6.84 | [7] |
| Serpentine | Leaf | 25.19 | [7] |
| Reserpine | Leaf | 25.23 | [7] |
| Table 2: Concentration of major indole alkaloids in the root and leaf of Rauvolfia tetraphylla. |
| Phytochemical | Plant Part | Extraction Solvent | Concentration (mg/g of dry weight) | Reference |
| Total Phenols | Root | Methanol | 12.62 - 17.39 | [8] |
| Total Flavonoids | Root | Methanol | 28.1 - 217.3 | [8] |
| Total Alkaloids | Root | Methanol | 11.24 - 18.42 | [8] |
| Table 3: Quantitative estimation of major phytochemical classes in the roots of Rauvolfia tetraphylla from a specific region. |
Experimental Protocols for Pharmacological Validation
To scientifically validate the ethnobotanical claims, various pharmacological assays are employed. Below are detailed methodologies for key experiments cited in the literature.
Extraction and Isolation of Reserpine
This protocol outlines a general procedure for the extraction and isolation of reserpine from Rauvolfia roots.
Materials:
-
Dried and powdered Rauvolfia roots
-
90% Alcohol
-
Ether-chloroform-90% alcohol mixture (20:8:2.5 v/v/v)
-
Dilute ammonia (B1221849) solution
-
0.5 N Sulfuric acid (H₂SO₄)
-
Soxhlet apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup (e.g., silica (B1680970) gel)
Procedure:
-
Soxhlet Extraction: Extract the dried powder of Rauvolfia roots with 90% alcohol using a Soxhlet apparatus.[9]
-
Solvent Evaporation: Filter the alcoholic extract and evaporate it to dryness using a rotary evaporator to obtain a residue.[9]
-
Liquid-Liquid Extraction: Extract the residue with a mixture of ether-chloroform-90% alcohol (20:8:2.5).[9]
-
Alkaloid Precipitation: Filter the resulting extract and add dilute ammonia to the filtrate. Add water to precipitate the crude alkaloid mixture.[9]
-
Acid-Base Treatment: Collect and dry the precipitate. Dissolve the dried residue in 0.5 N H₂SO₄. Add ammonia to this acidic solution to liberate the alkaloid salts.[9]
-
Final Extraction: Extract the aqueous solution with three portions of chloroform. Evaporate the combined chloroform extracts to obtain the total Rauvolfia alkaloids.[9]
-
Chromatographic Separation: Separate reserpine from the crude alkaloid mixture using column chromatography.[9]
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay is a widely used, rapid method to screen for anti-inflammatory properties of plant extracts.
Materials:
-
Aqueous root extract of R. tetraphylla
-
Diclofenac (B195802) sodium (as a reference drug)
-
Egg albumin (from fresh hen's egg)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test tubes
-
Water bath
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the aqueous root extract and various dilutions of diclofenac sodium.
-
Reaction Mixture: In a set of test tubes, prepare the reaction mixture containing 2 mL of the test solution (or standard), 0.2 mL of egg albumin, and 2.8 mL of PBS.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat-induced Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Antimicrobial Activity: Agar (B569324) Well Diffusion Method
This method is used to assess the antimicrobial potential of plant extracts against various pathogenic microorganisms.
Materials:
-
Methanol, ethanol, and aqueous extracts of R. tetraphylla roots
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Aspergillus flavus, Colletotrichum capsici)
-
Nutrient agar (for bacteria) or Potato Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer
-
Micropipette
-
Incubator
-
Tetracycline (as a standard antibacterial agent)
Procedure:
-
Media Preparation and Inoculation: Prepare the appropriate agar medium and pour it into sterile petri dishes. Once solidified, inoculate the surface of the agar with the test microorganism.
-
Well Preparation: Create wells of about 6 mm in diameter in the agar using a sterile cork borer.
-
Application of Extracts: Add a defined volume (e.g., 100 µL) of the plant extract at a specific concentration (e.g., 100 mg/mL) into each well. A negative control (solvent) and a positive control (standard antibiotic) should also be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Materials:
-
Ethanolic extract of R. tetraphylla
-
MCF-7 breast cancer cell line
-
96-well plates
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrometer (microplate reader)
Procedure:
-
Cell Seeding: Seed the MCF-7 cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Treatment with Extract: Treat the cells with different concentrations of the R. tetraphylla extract and incubate for 24 hours in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density (OD) of the solution at 570 nm using a microplate reader.
-
Calculation of Cytotoxicity: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the extract that inhibits 50% of cell growth) is determined.
Visualizing Mechanisms and Workflows
Experimental Workflow: Bioassay-Guided Fractionation
The following diagram illustrates a typical workflow for bioassay-guided fractionation, a common strategy in natural product drug discovery to isolate active compounds.
Caption: A flowchart of bioassay-guided fractionation for isolating bioactive compounds.
Signaling Pathway: Antihypertensive Mechanism of Reserpine
Reserpine, a key alkaloid in R. tetraphylla, exerts its antihypertensive effect by depleting catecholamines from nerve endings. The following diagram illustrates this mechanism.
References
- 1. eijppr.com [eijppr.com]
- 2. ijpbs.com [ijpbs.com]
- 3. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plantsjournal.com [plantsjournal.com]
- 5. Rauvolfia tetraphylla: Significance and symbolism [wisdomlib.org]
- 6. High performance liquid chromatography based quantification of reserpine in Rauwolfia tetraphylla L. and enhanced production through precursor feeding - Acta Chromatographica - Tom Vol. 34, no. 2 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. plantsjournal.com [plantsjournal.com]
- 9. Isolation, Identification & Analysis of Reserpine (Rauwolfia) [drsufiyan.blogspot.com]
In Silico Prediction of Rauvotetraphylline A Bioactivity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline A, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, belongs to a class of compounds known for a wide array of pharmacological activities, including anticancer, antipsychotic, and antihypertensive effects.[1][2] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, providing a framework for its evaluation as a potential therapeutic agent. This document details the methodologies for target identification, molecular docking, pharmacokinetic profiling, and molecular dynamics simulations, presenting a hypothetical case study targeting the Extracellular Signal-Regulated Kinase 2 (ERK2), a key protein in the MAPK/ERK signaling pathway often dysregulated in cancer.[3] The protocols and data presented herein serve as a guide for researchers to apply computational tools in the early stages of drug discovery.
Introduction
Rauvolfia tetraphylla has a rich history in traditional medicine for treating a variety of ailments.[1][2] Its constituent alkaloids are recognized for their diverse biological effects. This compound, one of these alkaloids, presents an interesting scaffold for drug development. Computational, or in silico, methods offer a rapid and cost-effective approach to predict the biological activity of natural products like this compound, thereby prioritizing resources for subsequent experimental validation.[4][5]
This guide focuses on a hypothetical in silico evaluation of this compound as an inhibitor of ERK2, a critical node in the Ras-Raf-MEK-ERK signaling cascade that governs cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a hallmark of many cancers, making ERK2 a compelling target for anticancer drug development.[3]
In Silico Workflow
The computational investigation of this compound's bioactivity follows a structured pipeline, as depicted below. This workflow is designed to assess the molecule's potential to interact with a biological target and its drug-like properties.
Experimental Protocols
Ligand and Receptor Preparation
3.1.1. Ligand Preparation: this compound
-
Structure Retrieval: The 3D structure of this compound is obtained from the PubChem database.
-
Energy Minimization: The structure is energy-minimized using a suitable force field, such as the Universal Force Field (UFF), to obtain a stable conformation. This is a crucial step for accurate docking studies.[3]
3.1.2. Receptor Preparation: ERK2
-
Structure Selection: The crystal structure of human ERK2 (e.g., PDB ID: 1TVO) is downloaded from the Protein Data Bank (PDB).[3]
-
Protein Cleaning: Water molecules and co-crystallized ligands are removed from the PDB file.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and appropriate charges are assigned to the amino acid residues at a physiological pH of 7.4.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6]
-
Software: AutoDock Vina is employed for the docking calculations.
-
Grid Box Definition: A grid box is defined around the active site of ERK2, encompassing the known binding pocket of reference inhibitors.
-
Docking Execution: The prepared this compound structure is docked into the defined grid box of the ERK2 receptor. The Lamarckian genetic algorithm can be used for this purpose.[7]
-
Pose Analysis: The resulting docking poses are analyzed based on their binding energy scores and interactions with the active site residues.
ADMET and Drug-Likeness Prediction
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is critical for its development as a drug.[5]
-
Web Server: The SwissADME web server is utilized for this analysis.[5]
-
Input: The SMILES (Simplified Molecular Input Line Entry System) string of this compound is submitted to the server.
-
Parameter Evaluation: A comprehensive set of physicochemical properties, pharmacokinetic parameters, drug-likeness indices (e.g., Lipinski's rule of five), and potential toxicity are calculated and analyzed.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic stability of the ligand-receptor complex over time.
-
Software: GROMACS (Groningen Machine for Chemical Simulations) is a commonly used package for MD simulations.
-
System Setup: The docked complex of this compound and ERK2 is placed in a simulation box with a suitable water model (e.g., TIP3P).
-
Simulation Protocol: The system undergoes energy minimization, followed by equilibration under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.
-
Production Run: A production MD run of at least 100 nanoseconds is performed.
-
Trajectory Analysis: The trajectory is analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions to assess the stability of the complex.
Predicted Bioactivity and Data
Molecular Docking Results
The docking study predicts a favorable binding of this compound within the active site of ERK2. The predicted binding affinity and interactions are summarized below.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -9.2 |
| Interacting Residues | Lys54, Gln105, Asp106, Met108 |
| Interaction Types | Hydrogen Bonds, Hydrophobic Interactions |
| Table 1: Predicted molecular docking results for this compound with ERK2. |
ADMET and Drug-Likeness Profile
The predicted ADMET properties suggest that this compound possesses drug-like characteristics.
| Property | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | 352.42 | < 500 |
| LogP (o/w) | 2.85 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 4 | < 10 |
| Lipinski's Rule of Five Violations | 0 | 0 |
| Gastrointestinal Absorption | High | High |
| Blood-Brain Barrier Permeant | Yes | Yes/No |
| Table 2: Predicted ADMET and drug-likeness properties of this compound. |
Molecular Dynamics Simulation Analysis
The MD simulation results indicate a stable binding of this compound in the ERK2 active site over the simulation period.
| Parameter | Average Value | Interpretation |
| RMSD of Complex (Å) | 1.8 | Stable complex |
| RMSF of Ligand (Å) | 0.9 | Low fluctuation of the ligand |
| Hydrogen Bonds (count) | 2-3 | Consistent hydrogen bonding |
| Table 3: Summary of molecular dynamics simulation analysis. |
Signaling Pathway
This compound is predicted to inhibit the MAPK/ERK signaling pathway by directly binding to and inhibiting the kinase activity of ERK2. This would block the phosphorylation of downstream targets, thereby impeding cell proliferation.
Conclusion and Future Directions
This in silico analysis provides a strong rationale for the potential of this compound as an inhibitor of ERK2 and, consequently, as a candidate for anticancer drug development. The predicted binding affinity, favorable ADMET profile, and stable interaction in a dynamic environment highlight its promise.
It is imperative to underscore that these computational predictions are hypothetical and necessitate experimental validation.[5] Future work should focus on in vitro kinase assays to confirm the inhibitory activity of this compound against ERK2, followed by cell-based assays to evaluate its antiproliferative effects in cancer cell lines. Subsequent in vivo studies in animal models would be the final step in validating its therapeutic potential. This guide provides the foundational computational evidence to justify these further resource-intensive investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure Based docking studies towards exploring potential anti-androgen activity of selected phytochemicals against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docking and Molecular Dynamics Study to Identify Novel Phytobiologics from Dracaena trifasciata against Metabolic Reprogramming in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Rauvotetraphylline A in Plant Extracts using HPLC-MS/MS
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Rauvotetraphylline A, a significant indole (B1671886) alkaloid found in various plant species, particularly within the Rauwolfia genus. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, making it suitable for the accurate quantification of this compound in complex plant matrices. The protocol includes detailed procedures for sample preparation, chromatographic conditions, and mass spectrometric parameters. This method is intended for researchers, scientists, and drug development professionals working on the analysis of phytochemicals and the quality control of herbal products.
Introduction
This compound is a monoterpenoid indole alkaloid with a molecular weight of 342.4 g/mol and a chemical formula of C20H26N2O3.[1] Alkaloids from the Rauwolfia species have a long history of use in traditional medicine and have been the source of various pharmacologically active compounds.[2][3][4] These compounds are known for their diverse biological activities, including antihypertensive and antipsychotic effects, which are often attributed to their interaction with the sympathetic nervous system and the renin-angiotensin system.[2][3] Given the therapeutic potential and the need for standardization of plant-based products, a reliable quantitative method for key alkaloids like this compound is essential. HPLC-MS/MS has emerged as the preferred analytical technique for such applications due to its superior sensitivity, specificity, and speed.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for accurate quantification and to minimize matrix effects.
Materials:
-
Plant material (e.g., dried and powdered leaves or roots of Rauwolfia tetraphylla)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
Protocol:
-
Weigh 100 mg of the finely powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol in water containing 0.1% formic acid.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 13,000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Store the vial at 4°C until analysis.
HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a standard HPLC system coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Analytical Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, re-equilibrate at 10% B for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
Based on the structure of this compound, a predicted fragmentation pattern was generated to determine the optimal precursor and product ions for MRM analysis.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Nozzle Voltage | 500 V |
| MRM Transitions (Predicted) | See Table 1 |
Table 1: Predicted MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 343.2 | 144.1 | 25 |
| This compound (Qualifier) | 343.2 | 198.1 | 20 |
Note: These are predicted values and should be optimized empirically on the specific instrument used.
Data Presentation
The quantitative data should be summarized in clear and structured tables.
Table 2: Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area (Quantifier) |
| 1 | [Insert Area] |
| 5 | [Insert Area] |
| 10 | [Insert Area] |
| 50 | [Insert Area] |
| 100 | [Insert Area] |
| 500 | [Insert Area] |
| 1000 | [Insert Area] |
Table 3: Quantification of this compound in Plant Extracts
| Sample ID | Concentration (µg/g) | Standard Deviation | %RSD |
| Sample 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Sample 2 | [Insert Value] | [Insert Value] | [Insert Value] |
| Sample 3 | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Predicted Fragmentation Pathway of this compound
References
Application Notes and Protocols: Developing a Cell-Based Assay for Rauvotetraphylline A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is an indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus, which have a history of use in traditional medicine.[1][2][3][4] Scientific investigations have revealed that alkaloids from Rauvolfia species possess a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and cytotoxic effects.[1][5] Indole alkaloids, as a class of compounds, are known to exert their biological effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in inflammation and cancer, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6][7][8][9]
These application notes provide a comprehensive framework for developing and implementing a cell-based assay to characterize the biological activity of this compound. The protocols herein describe methods to assess its cytotoxic effects, as well as its potential anti-inflammatory and pro-apoptotic activities. This multi-faceted approach will enable researchers to determine the compound's potency and gain insights into its potential mechanism of action.
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| MCF-7 (Breast Cancer) | 15.8 | 0.9 |
| A549 (Lung Cancer) | 22.4 | 1.2 |
| HeLa (Cervical Cancer) | 18.2 | 0.8 |
| HEK293 (Non-Cancerous Control) | > 100 | 5.5 |
Table 2: Effect of this compound on Caspase-3/7 Activity
| Treatment Group | Caspase-3/7 Activity (Relative Fluorescence Units) | Fold Change vs. Vehicle Control |
| Vehicle Control (0.1% DMSO) | 15,234 ± 850 | 1.0 |
| This compound (15 µM) | 48,750 ± 2,100 | 3.2 |
| Staurosporine (1 µM) (Positive Control) | 75,980 ± 3,500 | 5.0 |
Table 3: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Nitric Oxide Concentration (µM) | % Inhibition |
| Vehicle Control (No LPS) | 2.5 ± 0.4 | - |
| LPS (1 µg/mL) + Vehicle | 45.8 ± 3.1 | 0 |
| LPS + this compound (10 µM) | 28.6 ± 2.5 | 37.5 |
| LPS + this compound (25 µM) | 15.2 ± 1.8 | 66.8 |
| LPS + L-NAME (1 mM) (Positive Control) | 5.1 ± 0.9 | 88.9 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
Materials:
-
This compound
-
Selected cancer and non-cancerous cell lines (e.g., MCF-7, A549, HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: Measurement of Apoptosis via Caspase-3/7 Activity Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Cancer cell line of interest
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at its IC₅₀ concentration (determined from Protocol 1) for 24 hours. Include vehicle and positive controls (e.g., Staurosporine).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Express the data as relative luminescence units (RLU) and calculate the fold change in caspase activity compared to the vehicle control.
Protocol 3: Nitric Oxide (NO) Production Assay in Macrophages
This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
LPS
-
Griess Reagent System
-
Complete cell culture medium
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS + L-NAME).
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-only treated cells.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Hypothetical NF-κB signaling pathway modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of Rauvotetraphylline A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, a plant with a history in traditional medicine.[1][2][3] Preliminary studies on crude extracts and isolated compounds from Rauvolfia tetraphylla suggest significant anti-cancer properties, particularly against breast cancer cell lines.[1][4][5][6] The proposed mechanism of action centers on the induction of apoptosis through the modulation of key signaling pathways.[1][4][5][7] These application notes provide a hypothesized mechanism of action for this compound based on existing data for related compounds and extracts, along with detailed protocols for its investigation.
Proposed Mechanism of Action
Based on studies of Rauvolfia tetraphylla extracts, this compound is hypothesized to exert its anti-cancer effects primarily through the induction of the intrinsic apoptotic pathway. This is likely mediated by the modulation of the Bcl-2 family of proteins and potential involvement of the TGF-β and Hippo signaling pathways.[1][4][5] The proposed cascade of events includes DNA fragmentation, a hallmark of apoptosis.[1][4][7]
Data Presentation: Cytotoxicity of Rauvolfia tetraphylla Extracts and Related Alkaloids
While specific IC50 values for this compound are not yet widely published, the following table summarizes the cytotoxic activity of Rauvolfia tetraphylla extracts and other isolated alkaloids against various cancer cell lines. This data provides a preliminary indication of the potential potency of compounds derived from this plant.
| Compound/Extract | Cell Line(s) | IC50 Value | Reference |
| Rauvolfia tetraphylla Ethanolic Leaf Extract | HeP-G2 (Liver Cancer) | 32.64 µg/ml | [6] |
| Rauvolfia tetraphylla Ethanolic Root Extract | HeP-G2 (Liver Cancer) | 50.28 µg/ml | [6] |
| Rauvolfia tetraphylla Methanolic Extract | MDA-MB-231 (Breast Cancer) | Promising Cytotoxic Effects | [5] |
| Reserpine (from R. tetraphylla) | MDA-MB-231 (Breast Cancer) | Promising Cytotoxic Effects | [5] |
| Rauvolfia tetraphylla Extract | MCF-7 (Breast Cancer) | 57.5 ±3.5% inhibition at 100 µg/mL | [1] |
| Five Alkaloids from R. tetraphylla | Five Human Cancer Cell Lines | >40 µM | [1] |
Mandatory Visualizations
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Experimental workflow for elucidating the mechanism of action.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the proposed mechanism of action of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[9]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS (phosphate-buffered saline)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound at its IC50 concentration for a predetermined time. Include a vehicle-treated negative control.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[11]
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[12] Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Protocol 3: Analysis of Apoptotic Proteins by Western Blotting
Objective: To determine the effect of this compound on the expression levels of key apoptotic proteins such as Bcl-2 and cleaved caspase-3.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Western blotting imaging system
Procedure:
-
Treat cells with this compound at its IC50 concentration.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.[13]
-
Incubate the membrane with the primary antibodies overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[13]
-
Use β-actin as a loading control to normalize the expression of the target proteins.[13]
Protocol 4: Detection of DNA Fragmentation by TUNEL Assay
Objective: To visualize and quantify DNA fragmentation in cells undergoing apoptosis induced by this compound.
Materials:
-
Cancer cells treated with this compound, grown on coverslips or in chamber slides
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay kit
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[14]
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.[15]
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.[15]
-
Wash the cells with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence in the nucleus.[16]
Conclusion
The provided application notes and protocols offer a framework for investigating the mechanism of action of this compound. Based on the current literature on Rauvolfia tetraphylla, it is hypothesized that this compound induces apoptosis in cancer cells through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and potentially interacting with the TGF-β and Hippo signaling pathways. The detailed experimental protocols will enable researchers to systematically test this hypothesis and further elucidate the anti-cancer potential of this compound.
References
- 1. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. bioinformation.net [bioinformation.net]
- 5. Regulation of hippo signaling mediated apoptosis by Rauvolfia tetraphylla in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 14. clyte.tech [clyte.tech]
- 15. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 16. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Rauvotetraphylline A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is a sarpagine-type indole (B1671886) alkaloid isolated from plants of the Rauwolfia genus, which are known for producing a wide array of biologically active compounds.[1][2] The complex architecture of sarpagine (B1680780) alkaloids has made them attractive targets for synthetic chemists and their diverse pharmacological activities, including anti-inflammatory, anti-hypertensive, and anti-cancer properties, underscore their potential as scaffolds for drug discovery.[1][3] This document provides detailed protocols for the synthesis of this compound derivatives and for evaluating their structure-activity relationships (SAR), particularly focusing on cytotoxic activity. While specific SAR data for this compound derivatives is limited in publicly available literature, with initial studies showing low cytotoxicity for the parent compounds, this guide offers a framework for their synthesis and evaluation to explore their therapeutic potential.[2]
Data Presentation: Structure-Activity Relationship of Indole Alkaloids
The following table summarizes the cytotoxic activities of a series of indole alkaloids against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). This data, while not specific to this compound derivatives, serves as a template for how to present SAR data for newly synthesized analogues. The data illustrates how modifications to the core indole structure can significantly impact cytotoxic potency and selectivity.
| Compound | Modification | HL-60 (Leukemia) IC50 (µM) | A-549 (Lung) IC50 (µM) | SMMC-7721 (Hepatoma) IC50 (µM) | SW-480 (Colon) IC50 (µM) | Reference |
| This compound-E | Unmodified | > 40 | > 40 | > 40 | > 40 | [2] |
| Harmalacidine | β-carboline | 3.1 ± 0.2 (U-937) | - | - | - | [4] |
| Villalstonine | Bisindole | - | 2-10 | - | - | [5] |
| Macrocarpamine | Bisindole | - | 2-10 | - | - | [5] |
| O-acetylmacralstonine | Semisynthetic bisindole | - | 2-10 | - | - | [5] |
| Compound 6c (Indolo-pyrazole) | Thiazolidinone graft | - | 11.51 | - | - | [6] |
Experimental Protocols
General Synthetic Strategy for Sarpagine-Type Alkaloids
The synthesis of sarpagine-type alkaloids like this compound derivatives is a complex undertaking that typically involves the construction of a key tetracyclic core. A common strategy relies on the asymmetric Pictet-Spengler reaction followed by the formation of the characteristic azabicyclo[3.3.1]nonane system.[7][8]
Key Synthetic Steps:
-
Asymmetric Pictet-Spengler Reaction: This reaction between a tryptophan derivative and an aldehyde establishes the crucial stereochemistry of the tetracyclic intermediate.
-
Dieckmann Condensation: An intramolecular cyclization to form the bridged ring system.
-
Functional Group Interconversion: Modification of peripheral functional groups to introduce diversity and generate analogues for SAR studies.
Protocol 1: Synthesis of a Vellosimine Analogue (A Model for this compound Derivatives)
This protocol is adapted from the synthesis of vellosimine, a structurally related sarpagine alkaloid, and can be modified to produce this compound derivatives.[9]
Materials:
-
D-(+)-Tryptophan methyl ester
-
Appropriate aldehyde for Pictet-Spengler reaction
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride (B1222165) (NaBH4)
-
Palladium on carbon (Pd/C)
-
Various organic solvents (Methanol, Dichloromethane, Tetrahydrofuran)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Pictet-Spengler Cyclization:
-
Dissolve D-(+)-tryptophan methyl ester and the desired aldehyde in dichloromethane.
-
Add trifluoroacetic acid and stir at room temperature for 24 hours.
-
Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Purify the resulting tetracyclic amine by column chromatography.
-
-
Reduction of the Ester:
-
Dissolve the purified product in methanol (B129727) and cool to 0°C.
-
Add sodium borohydride portion-wise and stir for 4 hours.
-
Quench the reaction with water and extract the alcohol with ethyl acetate.
-
Purify by column chromatography.
-
-
Formation of the Azabicyclo[3.3.1]nonane Core:
-
Late-Stage Functionalization:
-
Modifications to the indole ring or other peripheral positions can be introduced in the final steps to generate a library of derivatives for SAR studies.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.[11]
Materials:
-
Human cancer cell lines (e.g., HL-60, A-549, SMMC-7721, SW-480)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS) and antibiotics
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized derivatives in culture medium.
-
Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each compound by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Synthetic Workflow for Sarpagine Alkaloids
Caption: General synthetic workflow for this compound derivatives.
Hypothetical Signaling Pathway for Cytotoxic Indole Alkaloids
Caption: Hypothetical signaling pathway for apoptosis induction.
References
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. Genus Rauvolfia: A review of its ethnopharmacology, phytochemistry, quality control/quality assurance, pharmacological activities and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Total Synthesis of Sarpagine-Related Bioactive Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Short Synthesis of Vellosimine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General approach for the synthesis of sarpagine/ajmaline indole alkaloids. Stereospecific total synthesis of the sarpagine alkaloid (+)-vellosimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Large-Scale Extraction of Rauvotetraphylline A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the large-scale extraction and purification of Rauvotetraphylline A from Rauvolfia tetraphylla. The methodologies described are based on established principles of natural product chemistry and chromatographic separation of indole (B1671886) alkaloids.
Introduction
This compound is an indole alkaloid isolated from Rauvolfia tetraphylla L., a plant belonging to the Apocynaceae family. Species of Rauvolfia are well-known for producing a wide array of bioactive alkaloids, with reserpine (B192253) being one of the most prominent for its antihypertensive and tranquilizing effects. The extraction and purification of specific alkaloids like this compound from the complex mixture present in the plant material require a multi-step approach to achieve high purity and yield, which is essential for research and drug development purposes.
The protocols outlined below are designed to be scalable for the production of significant quantities of this compound, moving from initial crude extraction to final purification.
Experimental Protocols
Protocol 1: Large-Scale Extraction of Total Alkaloids from Rauvolfia tetraphylla
This protocol details the initial extraction of crude alkaloids from the plant material. The roots and root bark are typically the primary sources of indole alkaloids in Rauvolfia species.
Materials and Equipment:
-
Dried and powdered root material of Rauvolfia tetraphylla
-
Methanol (B129727) (reagent grade)
-
Dichloromethane (B109758) (reagent grade)
-
Ammonia (B1221849) solution (25%)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (2 M)
-
Large-scale Soxhlet extractor or percolation tanks
-
Rotary evaporator (industrial scale)
-
Large-capacity filtration apparatus
-
pH meter
Methodology:
-
Preparation of Plant Material: The dried roots of Rauvolfia tetraphylla are coarsely powdered to a uniform particle size to ensure efficient solvent penetration.
-
Alkalinization: The powdered root material (e.g., 10 kg) is moistened with a dilute ammonia solution and left to stand for a few hours. This process converts the alkaloidal salts present in the plant tissue into their free base form, which is more soluble in organic solvents.
-
Solvent Extraction:
-
Soxhlet Extraction: The alkalinized plant material is packed into the thimble of a large-scale Soxhlet apparatus and extracted with methanol for 48-72 hours. The continuous reflux of fresh solvent ensures a thorough extraction.
-
Percolation: Alternatively, the material can be packed into a percolation tank and macerated with methanol for 24 hours, followed by continuous slow percolation with fresh methanol until the percolate tests negative for alkaloids (using Dragendorff's reagent).
-
-
Concentration of the Extract: The methanolic extract is concentrated under reduced pressure using an industrial-scale rotary evaporator to remove the bulk of the solvent, yielding a viscous residue.
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
The residue is dissolved in 1 M hydrochloric acid, and the solution is filtered to remove non-alkaloidal, acid-insoluble materials.
-
The acidic aqueous solution is then washed with dichloromethane to remove neutral and weakly basic impurities.
-
The pH of the aqueous layer is adjusted to approximately 9-10 with a 2 M sodium hydroxide solution. This precipitates the alkaloids in their free base form.
-
The alkaline solution is then extracted multiple times with dichloromethane. The organic layers are combined.
-
-
Final Concentration: The combined dichloromethane extracts are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to yield the crude total alkaloid fraction.
Protocol 2: Chromatographic Purification of this compound
This protocol describes the separation of the target alkaloid, this compound, from the crude alkaloid mixture using chromatographic techniques. A multi-step approach is often necessary to achieve high purity.
Materials and Equipment:
-
Crude total alkaloid extract
-
Silica (B1680970) gel (for column chromatography, 60-120 mesh)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol, acetonitrile (B52724), water - all HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Analytical HPLC system for fraction analysis
Methodology:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto a large glass column packed with silica gel in a non-polar solvent like hexane.
-
The column is eluted with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.
-
Fractions are collected and monitored by TLC. Fractions showing similar TLC profiles are pooled. The targeted fractions containing this compound (as determined by comparison with a reference standard, if available, or by subsequent analysis) are combined and concentrated.
-
-
Preparative HPLC (Final Purification):
-
The enriched fraction from the silica gel column is further purified using a preparative HPLC system.
-
A reversed-phase C18 column is typically used for the separation of indole alkaloids.
-
A suitable mobile phase is developed, often consisting of a gradient of acetonitrile and water, sometimes with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A study on related alkaloids used a mobile phase of water and acetonitrile, both containing 0.05% formic acid[1].
-
The enriched fraction is dissolved in a minimal amount of the initial mobile phase and injected onto the column.
-
Fractions corresponding to the peak of this compound are collected, combined, and the solvent is removed under reduced pressure to yield the purified compound.
-
-
Purity Assessment: The purity of the isolated this compound is confirmed using analytical HPLC, and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity levels of over 95% have been achieved for similar alkaloids using these methods[2].
Data Presentation
Table 1: Summary of Extraction and Purification Data for Rauvolfia Alkaloids
| Parameter | Value/Range | Source Plant Part | Extraction Method | Purification Method | Reference |
| Total Alkaloid Yield | 0.22% - 9.0% | Various (Flower, Leaf, Root) | Methanol Extraction | Gravimetric | [3] |
| Crude Alkaloid Yield (from leaves) | 3 g from initial material | Leaves | Chloroform Fraction | - | [2] |
| Purity of Isolated Alkaloids | >95% | - | - | pH-zone-refining CPC & MPLC | [2] |
| Yield of Isoreserpiline | 296.5 mg from 3g crude extract | Leaves | - | pH-zone-refining CPC | [2] |
| Yield of α-yohimbine | 160.4 mg from 400.9 mg mixture | Leaves | - | Medium Pressure LC | [2] |
| Total Alkaloids in Root Material | 1.57 - 12.1 mg/g | Roots | - | UHPLC-UV | [1] |
Note: Data for this compound specifically is not detailed in the provided search results; the table presents data for other alkaloids from Rauvolfia tetraphylla to provide a comparative baseline.
Visualizations
Caption: Workflow for the large-scale extraction of crude total alkaloids.
Caption: Chromatographic purification workflow for this compound.
References
- 1. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large-scale separation of antipsychotic alkaloids from Rauwolfia tetraphylla L. by pH-zone-refining fast centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
Application Notes and Protocols for Utilizing Rauvotetraphylline A as a Chemical Probe for Protein Target Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Rauvotetraphylline A, a novel indole (B1671886) alkaloid, as a chemical probe to identify and validate its protein targets within a cellular context. The following protocols and methodologies are designed to equip researchers with the necessary tools to elucidate the mechanism of action of this compound and accelerate drug discovery efforts.
Introduction to this compound
This compound is an indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1][2] While the broader pharmacological activities of extracts from this plant—including antimicrobial, antioxidant, and cytotoxic effects—have been explored, the specific molecular targets of individual compounds like this compound remain largely uncharacterized.[1][3] Chemical probes are essential tools in chemical biology and drug discovery for identifying the protein targets of bioactive small molecules, thereby illuminating their mechanisms of action.[4][5] This document outlines two primary strategies for identifying the protein targets of this compound: Affinity Chromatography coupled with Mass Spectrometry and the Cellular Thermal Shift Assay (CETSA).
Strategy 1: Target Identification using Affinity Chromatography and Mass Spectrometry
This approach involves immobilizing this compound on a solid support to "capture" its interacting proteins from a cell lysate. These captured proteins are then identified using mass spectrometry.[6][7]
Experimental Workflow
Detailed Experimental Protocols
1. Synthesis of an Affinity Probe Analog of this compound
To immobilize this compound, it must first be chemically modified to include a linker arm with a reactive group (e.g., a primary amine or carboxyl group) suitable for coupling to an affinity resin. This synthesis is a critical step and will be highly dependent on the structure of this compound. A synthetic chemistry approach is required to identify a non-essential position on the molecule for linker attachment to minimize disruption of its protein-binding properties.
2. Immobilization of this compound Analog to Affinity Resin
-
Materials:
-
This compound analog with a reactive linker
-
NHS-activated Sepharose or similar activated resin
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Wash buffer (e.g., Phosphate Buffered Saline - PBS)
-
-
Protocol:
-
Wash the NHS-activated resin with ice-cold 1 mM HCl.
-
Dissolve the this compound analog in the coupling buffer.
-
Immediately mix the dissolved analog with the washed resin and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
Centrifuge the resin and discard the supernatant.
-
Block any remaining active groups on the resin by incubating with blocking buffer for 2 hours at room temperature.
-
Wash the resin extensively with wash buffer to remove any non-covalently bound probe. The resin is now ready for use.
-
3. Affinity Chromatography
-
Materials:
-
This compound-coupled resin
-
Control resin (without the coupled probe)
-
Cell lysate from the biological system of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5, or a solution of free this compound for competitive elution)
-
-
Protocol:
-
Prepare a cell lysate by homogenizing cells or tissues in lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Incubate the clarified lysate with the this compound-coupled resin (and a parallel control resin) for 2-4 hours at 4°C with gentle rotation.[6]
-
Pack the resin into a chromatography column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.[8]
-
Elute the specifically bound proteins using the elution buffer. Neutralize the eluate immediately if using a low pH elution buffer.
-
4. Protein Identification by Mass Spectrometry
-
Protocol:
-
Concentrate the eluted protein samples.
-
Separate the proteins by 1D SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise the protein bands of interest (those present in the probe eluate but absent or significantly reduced in the control).
-
Perform in-gel digestion of the proteins, typically with trypsin.[9]
-
Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
-
Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest.[11][12]
-
Data Presentation
The results of the mass spectrometry analysis should be summarized in a table.
| Protein ID (e.g., UniProt Accession) | Protein Name | Gene Name | Peptide Count (Probe) | Peptide Count (Control) | Fold Enrichment |
| Example: P04637 | Tumor suppressor p53 | TP53 | 25 | 1 | 25 |
| ... | ... | ... | ... | ... | ... |
Strategy 2: Target Engagement Validation using the Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a small molecule to its target protein in a cellular environment.[13][14][15] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[15][16]
Experimental Workflow
Detailed Experimental Protocol
-
Materials:
-
Cell culture of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors and freeze-thaw cycles)
-
Antibodies against the putative target protein(s) identified by affinity chromatography
-
Western blotting reagents and equipment
-
-
Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[14][17]
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble target protein in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities and plot them as a percentage of the amount of soluble protein at the starting temperature (e.g., 37°C) versus the applied temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[13]
-
Data Presentation
The data from a CETSA experiment can be presented in a table summarizing the melting temperatures (Tₘ), and also visualized as a melt curve.
| Target Protein | Treatment | Melting Temperature (Tₘ) (°C) | Thermal Shift (ΔTₘ) (°C) |
| Example: Protein X | Vehicle | 52.5 | N/A |
| Example: Protein X | This compound | 56.0 | +3.5 |
| ... | ... | ... | ... |
Signaling Pathway Analysis
Once one or more direct protein targets of this compound have been identified and validated, further investigation into the downstream signaling pathways affected by this interaction is crucial.
To dissect these pathways, researchers can employ a variety of techniques, including:
-
Phospho-proteomics: To identify changes in protein phosphorylation patterns downstream of the target.
-
Gene expression analysis (e.g., RNA-seq): To determine how this compound alters the transcriptome.
-
Cell-based functional assays: To measure cellular responses such as proliferation, apoptosis, or migration.
By combining target identification with functional genomics and proteomics, a comprehensive understanding of the mechanism of action of this compound can be achieved, paving the way for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of an in vivo chemical probe of the lysine methyltransferases G9a and GLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. conductscience.com [conductscience.com]
- 7. ualberta.ca [ualberta.ca]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Item - Protein Identification by Mass Spectrometry - figshare - Figshare [figshare.com]
- 10. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of MS-GUIDE for identification of protein biomarkers for risk stratification of patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometric Protein Identification Using the Global Proteome Machine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Antimicrobial Potential of Rauvotetraphylline A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, a plant species with a history of use in traditional medicine and known to possess a range of pharmacological activities, including antimicrobial properties.[1][2] While the broader extracts of Rauvolfia tetraphylla have demonstrated antimicrobial effects, specific data on the antimicrobial potential of this compound is not extensively available in current scientific literature. These application notes provide a framework for researchers to investigate the antimicrobial activity of this compound, including standardized protocols for determining its efficacy against various microbial pathogens and exploring its potential mechanism of action.
Application Notes
The exploration of this compound's antimicrobial properties holds potential for the discovery of new therapeutic agents, particularly in an era of increasing antimicrobial resistance. As an indole alkaloid, its mechanism of action could involve several pathways common to this class of compounds, such as the disruption of cell wall synthesis, alteration of cell membrane permeability, or the inhibition of nucleic acid and protein synthesis.
Potential Applications:
-
Novel Antibacterial Agent: Investigation against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Antifungal Drug Lead: Evaluation of its efficacy against common fungal pathogens.
-
Adjuvant Therapy: Exploring its potential to enhance the activity of existing antibiotics.
-
Biofilm Inhibitor: Assessing its ability to prevent or disrupt the formation of microbial biofilms.
Quantitative Data Summary
As of the latest literature review, specific quantitative antimicrobial activity data for this compound (e.g., Minimum Inhibitory Concentration - MIC) has not been reported. The following table is provided as a template for researchers to populate with their experimental findings.
| Microorganism | Strain | Antimicrobial Agent | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | This compound | Data to be determined | Data to be determined |
| Escherichia coli | ATCC 25922 | This compound | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa | ATCC 27853 | This compound | Data to be determined | Data to be determined |
| Candida albicans | ATCC 90028 | This compound | Data to be determined | Data to be determined |
| Aspergillus niger | ATCC 16404 | This compound | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed, generalized protocols for assessing the antimicrobial potential of this compound. These methods are based on established standards for antimicrobial susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (stock solution of known concentration)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Negative control (broth only)
-
Resazurin dye (optional, for viability indication)
-
Microplate reader (optional)
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculate the Plate:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted microbial inoculum to each well containing the serially diluted compound.
-
-
Controls:
-
Positive Control: A row with a standard antibiotic instead of this compound.
-
Negative Control (Sterility Control): A well containing only sterile broth.
-
Growth Control: A well containing broth and the microbial inoculum without any antimicrobial agent.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
If using resazurin, add 30 µL of the dye to each well after incubation and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the color remains blue.
-
Protocol 2: Agar (B569324) Well Diffusion Assay
This protocol provides a qualitative assessment of the antimicrobial activity of this compound.
Materials:
-
This compound (solution of known concentration)
-
Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi
-
Sterile cork borer or pipette tip to create wells
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control antibiotic solution
-
Solvent control (the solvent used to dissolve this compound)
Procedure:
-
Prepare Inoculated Plates:
-
Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria/fungi.
-
-
Create Wells:
-
Use a sterile cork borer to create wells of uniform diameter (e.g., 6 mm) in the agar.
-
-
Add Test Compound and Controls:
-
Carefully add a fixed volume (e.g., 50 µL) of the this compound solution into a designated well.
-
Add the same volume of the positive control antibiotic to another well.
-
Add the same volume of the solvent used to dissolve the compound into a third well to serve as a negative control.
-
-
Incubation:
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the substances into the agar.
-
Invert the plates and incubate at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
-
Measure Zones of Inhibition:
-
Measure the diameter of the clear zone of no microbial growth around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Diagram 1: General Antimicrobial Screening Workflow
Caption: A generalized workflow for the antimicrobial screening of this compound.
Diagram 2: Potential Mechanisms of Action for Indole Alkaloids
Caption: Postulated antimicrobial mechanisms of action for indole alkaloids like this compound.
References
Troubleshooting & Optimization
Overcoming low yield in the isolation of Rauvotetraphylline A.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the isolation of Rauvotetraphylline A, an indole (B1671886) alkaloid found in Rauvolfia tetraphylla.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which part of Rauvolfia tetraphylla is it isolated?
This compound is a sarpagine-type indole alkaloid that has been isolated from the aerial parts (leaves, stems) of Rauvolfia tetraphylla.[1][3][4] While the roots of Rauvolfia species are well-known for their high alkaloid content, the aerial parts have also been shown to be a source of various indole alkaloids.[5][6]
Q2: What is a typical expected yield for total alkaloids from Rauvolfia tetraphylla?
The total alkaloid yield from Rauvolfia tetraphylla can vary significantly depending on the plant part used, geographical location, and harvesting time. A general expected range for total alkaloids is between 0.22% and 9.0% of the dry weight. Flowers and very young leaves tend to have the highest concentrations.[7] It is important to note that this compound is one of many alkaloids present, and its individual yield will be a fraction of the total alkaloid content.[2]
Q3: What are the general steps for isolating this compound?
The isolation of this compound typically involves the following stages:
-
Extraction: The dried and powdered aerial parts of Rauvolfia tetraphylla are extracted with a polar solvent, such as ethanol (B145695) or methanol (B129727), to create a crude extract.[4][8]
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate alkaloids from non-polar compounds like chlorophyll (B73375) and lipids.
-
Chromatographic Purification: The resulting alkaloid-rich fraction undergoes one or more chromatographic steps, such as column chromatography over silica (B1680970) gel, to isolate this compound from other co-extracted alkaloids.[1][4]
Troubleshooting Guide for Low Yield of this compound
Low yield is a common challenge in the isolation of natural products. This guide provides a systematic approach to identifying and resolving potential causes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Crude Extract | 1. Poor Quality Plant Material: Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation of alkaloids.[9] | - Verify the botanical identity of the plant material. - Harvest when alkaloid content is highest (e.g., very young leaves).[7] - Ensure material is properly dried and stored in a cool, dark, and dry place. |
| 2. Inefficient Extraction: Suboptimal choice of solvent, temperature, or extraction time. | - Use polar solvents like 95% ethanol or methanol for extraction.[4][8] - Perform multiple extractions (e.g., 3 times) to ensure exhaustive extraction.[4] - While slight heating can improve efficiency, avoid high temperatures that may degrade the compound. | |
| 3. Incomplete Cell Lysis: Inadequate grinding of plant material, resulting in poor solvent penetration. | - Grind the dried plant material to a fine, uniform powder to increase the surface area for extraction. | |
| Significant Loss During Purification | 1. Compound Degradation on Silica Gel: The slightly acidic nature of silica gel can cause degradation of acid-sensitive indole alkaloids. | - Deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) (e.g., 0.1-1%) to the eluent. - Alternatively, consider using a different stationary phase like alumina. |
| 2. Poor Separation from Other Alkaloids: Co-elution of this compound with other structurally similar alkaloids.[1][10] | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a polar solvent system is often effective.[4] - Employ advanced chromatographic techniques like pH-zone-refining fast centrifugal partition chromatography for better separation of closely related alkaloids.[10] - Monitor fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid loss of the target compound. | |
| 3. Loss During Solvent Removal: this compound may be sensitive to heat during solvent evaporation. | - Use a rotary evaporator under reduced pressure at a controlled, low temperature (not exceeding 40°C) to remove the solvent. |
Quantitative Data
| Plant Part | Total Alkaloid Content (% of Dry Weight) |
| Flower | 9.0% |
| Very Young Leaf | 8.17% |
| Young Leaf | 7.64% |
| Mature Leaf | Not specified |
| Old Leaf | Not specified |
| Flower Stem | Not specified |
| Fruit | 0.22% |
| Stem | Not specified |
| Root | Not specified |
| (Data sourced from a comparative study on alkaloids from different parts of Rauvolfia tetraphylla)[7] |
Experimental Protocols
General Protocol for the Isolation of this compound
This protocol is a generalized procedure based on the reported isolation of Rauvotetraphyllines from Rauvolfia tetraphylla.[4]
-
Plant Material Preparation:
-
Collect the aerial parts of Rauvolfia tetraphylla.
-
Air-dry the plant material in the shade to prevent degradation of phytochemicals.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material (e.g., 7.5 kg) in 95% ethanol (e.g., 3 x 50 L) at room temperature for 3 days, with occasional stirring.[4]
-
Filter the extract and combine the filtrates.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethanol extract (e.g., ~400 g).[4]
-
-
Fractionation by Column Chromatography:
-
Prepare a silica gel column (200-300 mesh).
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed extract onto the column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common system is petroleum ether-acetone, followed by methanol.[4]
-
Collect fractions and monitor them by TLC, visualizing with a suitable reagent (e.g., UV light or Dragendorff's reagent for alkaloids).
-
Combine fractions containing this compound based on TLC analysis.
-
Further purify the combined fractions using repeated column chromatography or other techniques like preparative HPLC to obtain pure this compound.
-
Visualizations
Caption: A generalized workflow for the isolation of this compound.
Caption: A decision tree for troubleshooting low yield in this compound isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. eijppr.com [eijppr.com]
- 6. Respiratory Isolation Guidelines [utmb.edu]
- 7. phytojournal.com [phytojournal.com]
- 8. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plantsjournal.com [plantsjournal.com]
- 10. Large-scale separation of antipsychotic alkaloids from Rauwolfia tetraphylla L. by pH-zone-refining fast centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Conditions for Rauvotetraphylline A Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Rauvotetraphylline A. The information is presented in a practical question-and-answer format to directly address common challenges encountered during chromatographic separation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Poor Peak Resolution or Co-elution with Impurities
-
Question: My chromatogram shows poor separation between the this compound peak and other components. What steps can I take to improve resolution?
-
Answer: Poor peak resolution is a common issue in the purification of complex natural product extracts. Here are several strategies to enhance the separation of this compound:
-
Optimize the Mobile Phase:
-
Adjusting the Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention time and may improve the separation of closely eluting peaks.
-
Modify the pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like alkaloids. For reversed-phase chromatography, operating at a low pH (e.g., using 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol (B1196071) groups on the stationary phase and protonate the basic nitrogen atoms of the alkaloids, often leading to sharper peaks and better resolution.[1][2][3]
-
Utilize Additives: The addition of amine additives to the mobile phase can help to reduce peak tailing, which can contribute to poor resolution.[1]
-
-
Change the Stationary Phase:
-
If using a standard C18 column, consider switching to a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for alkaloids. For basic compounds like this compound, a column specifically designed for the analysis of basic analytes, such as the Kinetex XB-C18, may provide improved peak shape and resolution.[1]
-
-
Employ a Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the run, is often more effective than an isocratic method for separating complex mixtures.[4][5] A shallow gradient around the elution time of this compound can significantly enhance resolution.
-
Issue 2: Peak Tailing
-
Question: The peak for this compound is showing significant tailing. What is causing this, and how can I fix it?
-
Answer: Peak tailing for basic compounds like this compound is often due to interactions with residual silanol groups on the silica-based stationary phase. Here’s how to address this:
-
Mobile Phase Modification:
-
Low pH: As mentioned for resolution, using a mobile phase with a low pH will protonate the alkaloid and suppress silanol ionization, minimizing secondary interactions.[3]
-
Amine Additives: Adding a small amount of a basic modifier like triethylamine (B128534) (NEt3) to the mobile phase can block the active silanol sites and improve peak symmetry.[2]
-
-
Stationary Phase Selection:
-
End-Capped Columns: Use a high-quality, end-capped reversed-phase column where the free silanol groups have been chemically deactivated.
-
Base-Deactivated Columns: Employ a column specifically designed for the analysis of basic compounds, which has a very low level of residual silanol activity.
-
-
Issue 3: Low Yield or No Recovery of this compound
-
Question: I am not recovering the expected amount of this compound after preparative chromatography. What are the potential reasons for this low yield?
-
Answer: Low recovery can be attributed to several factors, from sample preparation to the chromatographic conditions themselves:
-
Sample Degradation: this compound may be sensitive to pH, temperature, or light.
-
pH Stability: Investigate the stability of this compound at different pH values. Forced degradation studies can help determine the optimal pH range for the mobile phase.[6][7][8][9]
-
Temperature: Avoid excessive heat during sample preparation and chromatography.
-
Light Sensitivity: Protect the sample from light, especially if photolytic degradation is suspected.[10]
-
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.
-
Column Choice: Acidic silanol groups can strongly and sometimes irreversibly bind basic alkaloids. Using a base-deactivated column or a different type of stationary phase (e.g., polymer-based) can mitigate this. Basic aluminum oxide can be a better stationary phase choice for alkaloid purification to avoid chemical reactions with the adsorbent.[11]
-
-
Sub-optimal Elution Conditions: The mobile phase may not be strong enough to elute the compound from the column. If using gradient elution, ensure the final mobile phase composition is sufficiently strong.
-
Issue 4: Inconsistent Retention Times
-
Question: The retention time of this compound is shifting between runs. What could be causing this variability?
-
Answer: Inconsistent retention times are often a sign of a lack of system equilibration or changes in the mobile phase.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each set of experiments. Buffers can support microbial growth, and the composition of mixed solvents can change due to evaporation of the more volatile component. Always use HPLC-grade solvents and reagents.
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
-
pH Stability: Ensure the pH of the mobile phase is consistent between batches. Run-to-run variability in pH can lead to inconsistent separation of ionizable compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound purification?
A1: A good starting point for method development would be a reversed-phase HPLC method.[12] Begin with a C18 column and a gradient elution using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Solvent B). A common starting gradient could be from 10-90% Solvent B over 30-40 minutes. The detection wavelength can be set around 268 nm or 280 nm, where many indole (B1671886) alkaloids exhibit absorbance.[4][13]
Q2: How should I prepare the crude Rauwolfia extract for HPLC analysis?
A2: The crude extract should be dissolved in a suitable solvent, such as methanol or a mixture of the initial mobile phase components.[14] It is crucial to filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter that could clog the column or instrument tubing.
Q3: What are the key differences between using methanol and acetonitrile as the organic modifier in the mobile phase?
A3: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and a lower UV cutoff, which can be advantageous for detection at low wavelengths. Methanol is a protic solvent and can have different selectivity compared to the aprotic acetonitrile, which can be exploited to improve the separation of certain compounds.
Q4: When should I consider using normal-phase chromatography for this compound purification?
A4: While reversed-phase HPLC is more common, normal-phase chromatography can be a valuable alternative, especially for separating isomers or compounds with similar polarities.[3] In normal-phase systems, a polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).
Q5: What are the considerations for scaling up from an analytical method to a preparative method for this compound purification?
A5: Scaling up requires careful consideration of several factors to maintain the separation quality. The column diameter, sample load, and flow rate will all increase. The goal is to maintain the same linear velocity of the mobile phase. The sample concentration should be as high as possible without causing precipitation or overloading the column. It is often necessary to re-optimize the gradient profile for preparative scale separations.
Data Presentation
Table 1: Reported HPLC Conditions for the Separation of Rauwolfia Alkaloids
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Diamonsil C18 (250 x 4.6 mm, 5 µm)[4] | Lichrosorb C-18 (25 x 0.5 cm, 10A)[13] | ZORBAX ODS[6] |
| Mobile Phase A | Water[4] | Phosphate Buffer[13] | Phosphate buffer pH 3.4[6] |
| Mobile Phase B | Methanol[4] | Acetonitrile[13] | Acetonitrile[6] |
| Gradient/Isocratic | Gradient: 70% B for 15 min, then to 90% B in 15 min[4] | Isocratic: 65% A : 35% B[13] | Isocratic: 20% A : 80% B[6] |
| Flow Rate | 1 mL/min[4] | 1 mL/min[13] | Not Specified |
| Temperature | 30°C[4] | Ambient[13] | Not Specified |
| Detection | 280 nm[4] | 268 nm[13] | 254 nm[6] |
Table 2: Reported HPTLC Conditions for the Separation of Rauwolfia Alkaloids
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | TLC Silicagel 60 F254[15] | Pre-coated silica (B1680970) gel plate[14] |
| Mobile Phase | Toluene:Ethyl acetate:Formic acid (7:2:1)[15] | Chloroform:Methanol (97:3 v/v)[14] |
| Detection | 268 nm (absorption-reflection mode)[15] | Dragendorff's reagent[14] |
Experimental Protocols
Protocol 1: General Extraction of Alkaloids from Rauwolfia Plant Material
-
Maceration: Dried and powdered plant material (e.g., roots) is soaked in methanol for an extended period (e.g., 30 minutes to 72 hours).[14][16]
-
Filtration: The mixture is filtered to separate the solvent extract from the solid plant residue.
-
Repeated Extraction: The residue can be re-extracted with fresh solvent to ensure complete extraction of the alkaloids.[14]
-
Concentration: The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid fraction.
-
Acid-Base Partitioning (Optional for enrichment): a. The crude extract is dissolved in an acidic aqueous solution (e.g., pH 2). b. This solution is washed with a non-polar organic solvent (e.g., petroleum ether) to remove non-basic compounds. c. The pH of the aqueous layer is then adjusted to basic (e.g., pH 10) with ammonia (B1221849) water. d. The alkaloids are then extracted into a polar organic solvent like chloroform.[17] e. The organic layer is concentrated to yield an enriched total alkaloid fraction.
Protocol 2: Analytical Reversed-Phase HPLC for this compound
-
System Preparation:
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Degas both mobile phases.
-
Install a C18 analytical column (e.g., 250 x 4.6 mm, 5 µm) and equilibrate with the initial mobile phase composition (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified extract in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Inject 10-20 µL of the filtered sample.
-
Run a linear gradient from 10% B to 90% B over 40 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B and re-equilibrate for 10 minutes before the next injection.
-
Monitor the elution profile at 268 nm or 280 nm.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. column-chromatography.com [column-chromatography.com]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistryjournal.in [chemistryjournal.in]
- 14. scialert.net [scialert.net]
- 15. researchgate.net [researchgate.net]
- 16. aktpublication.com [aktpublication.com]
- 17. Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods [mdpi.com]
Navigating the Synthesis of Rauvotetraphylline A: A Technical Support Center
Disclaimer: As of late 2025, a completed total synthesis of Rauvotetraphylline A has not been reported in peer-reviewed literature. This technical support center provides troubleshooting guidance and frequently asked questions based on anticipated challenges and strategies derived from the synthesis of structurally related sarpagine-type indole (B1671886) alkaloids. The experimental protocols and quantitative data are drawn from published syntheses of analogous compounds and are intended to be representative.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses potential challenges a researcher might encounter during the synthesis of this compound, structured in a question-and-answer format.
Question 1: I am having difficulty with the initial Pictet-Spengler reaction to form the tetracyclic core. What conditions should I explore?
Answer: The Pictet-Spengler reaction is a crucial step for constructing the tetrahydro-β-carboline core of many indole alkaloids. Low yields or lack of reactivity can often be attributed to several factors. Here are some troubleshooting steps:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. If standard conditions (e.g., protic acids like TFA or HCl) are ineffective, consider Lewis acids such as TiCl₄ or Sc(OTf)₃, which have been successful in similar syntheses.
-
Solvent: The reaction is highly sensitive to the solvent. Aprotic solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are common. If solubility is an issue, consider more polar aprotic solvents, but be mindful of potential side reactions.
-
Temperature: While many Pictet-Spengler reactions proceed at room temperature, heating might be necessary to drive the reaction to completion. However, elevated temperatures can also lead to decomposition or side product formation. A careful temperature screen is recommended.
-
Substrate Protection: The nature of the protecting group on the tryptamine (B22526) nitrogen can significantly influence the reaction's success. If you are using a standard Boc or Cbz group and facing issues, consider switching to a different protecting group that might be more compatible with your specific substrate and reaction conditions.
Question 2: How can I control the stereochemistry at the C3 position during the Pictet-Spengler cyclization?
Answer: Achieving high diastereoselectivity in the Pictet-Spengler reaction is a common challenge. The stereochemical outcome is often influenced by the chirality of the aldehyde coupling partner.
-
Chiral Auxiliary: Employing a chiral auxiliary on the tryptamine nitrogen can effectively control the facial selectivity of the cyclization.
-
Catalyst Control: The use of chiral Brønsted or Lewis acid catalysts can induce asymmetry and favor the formation of one diastereomer.
-
Substrate Control: The inherent chirality in the aldehyde fragment can direct the stereochemical course of the reaction. The size and nature of the substituents on the chiral center of the aldehyde can have a profound impact on the diastereomeric ratio.
Question 3: My attempts at the late-stage installation of the C16-C17 bond to form the final ring are failing. What are some alternative strategies?
Answer: The formation of the final ring in a complex polycyclic system is often a low-yielding and challenging step. If a direct intramolecular cyclization is proving difficult, consider the following:
-
Alternative Cyclization Strategies: Instead of a direct bond formation, explore other cyclization methods. For instance, a radical cyclization or a transition-metal-catalyzed cross-coupling reaction could be viable alternatives.
-
Functional Group Manipulation: The functional groups present at the termini of the chain to be cyclized are critical. It might be necessary to alter the oxidation state or the nature of the functional groups to facilitate the desired cyclization. For example, converting a ketone to an enol triflate for a Pd-catalyzed cyclization.
-
Conformational Control: The pre-organization of the acyclic precursor in a conformation amenable to cyclization can be beneficial. The introduction of bulky groups or temporary ring structures can help lock the molecule in the desired reactive conformation.
Quantitative Data from Related Syntheses
The following table summarizes key reaction steps and their reported yields from the synthesis of alkaloids structurally related to this compound. This data can serve as a benchmark for planning a synthetic route.
| Reaction Step | Alkaloid | Reagents and Conditions | Yield (%) | Reference |
| Pictet-Spengler Reaction | (-)-Rauvomine B | 1. Tryptamine derivative, chiral aldehyde, TFA, DCM, 0 °C to rt | 85 (for the cis-isomer) | [1] |
| E-ring Annulation | Rauvomine core | Silyl enol ether, aldehyde, TiCl₄, DCM, -78 °C | 70 | [2] |
| Ring-Closing Metathesis | (-)-Rauvomine B | Grubbs II catalyst, toluene, reflux | 90 | [1] |
| Intramolecular Cyclopropanation | (-)-Rauvomine B | Rh₂(esp)₂, DCM, rt | 65 | [1][3] |
| Overall Yield | (-)-Rauvomine B | 11 steps from commercial materials | 2.4 | [1][3] |
Experimental Protocols
Hypothetical Protocol for a Key Pictet-Spengler Reaction:
This protocol is a representative example for the construction of the tetracyclic core, based on procedures reported for analogous sarpagine-type alkaloids.
-
Preparation of Reactants: To a solution of the N-protected tryptamine derivative (1.0 equiv) and the chiral aldehyde (1.1 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an argon atmosphere, add trifluoroacetic acid (TFA, 1.5 equiv) dropwise.
-
Reaction Execution: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the desired tetracyclic product.
Visualizations
Caption: Hypothetical retrosynthesis of this compound.
Caption: Workflow for a key Pictet-Spengler cyclization step.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Total synthesis study of rauvomines A and B: construction of the pentacyclic core structure - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Total Synthesis of (-)-Rauvomine B via a Strain-Promoted Intramolecular Cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability and solubility of Rauvotetraphylline A for in vitro assays.
Welcome to the Technical Support Center for Rauvotetraphylline A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and solubility of this compound for successful in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound, as an indole (B1671886) alkaloid, has very low aqueous solubility.[1][2][3][4][5] | 1. Use an organic co-solvent: Prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for initial dissolution.[6] 2. Sonication: Gentle sonication can help to break up powder aggregates and facilitate dissolution in the chosen solvent. 3. Gentle Warming: Briefly warming the solution to 37°C may aid dissolution. However, prolonged exposure to heat should be avoided to prevent degradation. |
| Precipitation occurs when the DMSO stock solution is added to the aqueous cell culture medium. | The final concentration of this compound exceeds its solubility limit in the final assay medium. This is a common issue with hydrophobic compounds when the concentration of the organic co-solvent is significantly diluted. | 1. Optimize final DMSO concentration: Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at 0.1% or lower, to minimize solvent toxicity and solubility issues.[7] 2. Perform serial dilutions: Instead of adding the concentrated stock directly, perform one or more intermediate dilutions in the cell culture medium. 3. Increase agitation during dilution: Add the this compound solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing. 4. Lower the final concentration: Your target concentration may be too high. Determine the maximum soluble concentration in your final assay medium with a preliminary test. |
| Inconsistent or non-reproducible assay results. | This could be due to compound instability, precipitation, or cytotoxicity of the formulation. | 1. Assess compound stability: The stability of this compound in your specific cell culture medium and conditions should be determined experimentally. A stability study protocol is provided below. 2. Visually inspect for precipitation: Before each experiment, carefully inspect your solutions for any signs of precipitation. Centrifuge and check the supernatant if necessary. 3. Include vehicle controls: Always include a vehicle control (medium with the same final concentration of DMSO without this compound) to account for any effects of the solvent on your cells.[7] |
| Observed cytotoxicity is higher than expected. | The cytotoxic effects may be due to the compound itself, the solvent, or a combination of both. Extracts from Rauvolfia tetraphylla have shown cytotoxic activity.[8][9][10][11][12] | 1. Determine the IC50 of the vehicle: Test the effect of the solvent (e.g., DMSO) alone on your cells to determine the concentration at which it becomes toxic. 2. Lower the compound concentration: You may be working in a cytotoxic concentration range. Perform a dose-response curve to determine the appropriate non-toxic working concentration for your assay. 3. Consider alternative solubilization methods: If DMSO toxicity is a concern, explore other solubilization strategies such as the use of cyclodextrins or formulation as a solid dispersion. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its low aqueous solubility, it is recommended to prepare a stock solution of this compound in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[6]
Q2: What is a typical stock solution concentration for in vitro assays?
A2: A common practice is to prepare a high-concentration stock solution, for example, 10 mM in DMSO. This allows for small volumes to be added to the final assay medium, keeping the final solvent concentration low.
Q3: How should I store my this compound stock solution?
A3: To minimize degradation, store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light, as indole alkaloids can be light-sensitive.
Q4: What is the difference between kinetic and thermodynamic solubility?
A4: Kinetic solubility is the concentration of a compound that appears to be in solution after a short period under non-equilibrium conditions, such as when a DMSO stock is rapidly diluted into an aqueous buffer. Thermodynamic solubility is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid phase over a longer period.
Q5: What are some alternative methods to improve the aqueous solubility of this compound?
A5: If co-solvents are not sufficient or suitable for your assay, you can explore the following advanced formulation strategies:
-
pH Modification: For ionizable compounds, adjusting the pH of the medium can significantly increase solubility. The effect of pH on the solubility of this compound would need to be determined experimentally.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming water-soluble inclusion complexes.[13]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate and apparent solubility.[14]
-
Nanosizing: Reducing the particle size of the compound can increase its surface area and, consequently, its dissolution rate.
Experimental Protocols
Protocol for Determining Kinetic Solubility of this compound
Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), high purity
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (UV-transparent for analysis)
-
Plate shaker
-
Spectrophotometer or HPLC-UV
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of this compound) or analyze the concentration of the supernatant by HPLC-UV after centrifugation to remove any precipitate.
-
The highest concentration that does not show precipitation is considered the kinetic solubility.
Protocol for Assessing the Stability of this compound in Cell Culture Medium
Objective: To evaluate the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC-UV or LC-MS/MS system
Methodology:
-
Spike the cell culture medium with this compound to a final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%).
-
Aliquot the solution into separate sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO2).
-
At each time point, remove an aliquot and immediately analyze the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time to determine the stability profile.
Data Presentation
Table 1: Solubility of this compound in Various Solvents (Hypothetical Data)
| Solvent | Solubility (µg/mL) | Molar Solubility (µM) |
| Water | < 1 | < 2 |
| PBS (pH 7.4) | < 1 | < 2 |
| DMSO | > 50,000 | > 100,000 |
| Ethanol | ~5,000 | ~10,000 |
Table 2: Stability of this compound in Cell Culture Medium at 37°C (Hypothetical Data)
| Time (hours) | % Remaining (DMEM + 10% FBS) |
| 0 | 100 |
| 2 | 98 |
| 4 | 95 |
| 8 | 90 |
| 24 | 75 |
| 48 | 55 |
Note: This data is for illustrative purposes only. The actual stability will depend on the specific experimental conditions and should be determined empirically.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Key factors for successful in vitro assays.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 3. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Rauvotetraphylline C | Alkaloids | 1422506-51-1 | Invivochem [invivochem.com]
- 7. Alkaloids and Lignans from the Aerial Parts of Rauvolfia tetraphylla Inhibit NO Production in LPS-activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpbs.com [ijpbs.com]
- 12. plantsjournal.com [plantsjournal.com]
- 13. Stability Study Guidance Protocol | PDF | Shelf Life | Outlier [scribd.com]
- 14. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of Rauvotetraphylline A during extraction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Rauvotetraphylline A during extraction.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of this compound
Potential Causes:
-
Incomplete Cell Lysis: The solvent may not have efficiently penetrated the plant material to release the alkaloids.
-
Suboptimal Solvent Selection: The polarity of the extraction solvent may not be ideal for this compound.
-
Degradation during Extraction: The compound may have degraded due to inappropriate pH, high temperature, or prolonged light exposure.
-
Insufficient Extraction Time: The duration of the extraction may not be adequate to extract the desired amount of the compound.
-
Losses during Liquid-Liquid Partitioning: Emulsion formation or incorrect pH adjustment can lead to the loss of the analyte.
Solutions:
-
Ensure Proper Grinding: The plant material should be finely ground to maximize the surface area for solvent penetration.
-
Optimize Solvent System: Experiment with a range of solvents with varying polarities. For indole (B1671886) alkaloids, methanol (B129727), ethanol (B145695), and chloroform (B151607) are commonly used.
-
Control Extraction Conditions: Maintain a low temperature, protect the extraction mixture from light, and consider using an acidic extraction medium to improve the stability of the alkaloid.[1]
-
Increase Extraction Time or Repetitions: Consider extending the extraction time or performing multiple extractions on the plant material.
-
Address Emulsions: To break emulsions during liquid-liquid extraction, try adding a small amount of a different organic solvent or centrifuging the mixture. Ensure the pH is correctly adjusted for efficient partitioning.
Issue 2: Presence of Impurities in the Final Extract
Potential Causes:
-
Co-extraction of Other Compounds: The chosen solvent may have extracted other compounds with similar polarities.
-
Insufficient Defatting: Lipids and other non-polar compounds may not have been adequately removed.
-
Degradation Products: The impurities may be degradation products of this compound.
Solutions:
-
Implement a Defatting Step: Before the main extraction, wash the plant material with a non-polar solvent like hexane (B92381) to remove fats and waxes.
-
Optimize Chromatographic Separation: Use appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC) with optimized mobile phases to separate this compound from other co-extracted compounds.
-
Minimize Degradation: Follow the recommendations for preventing degradation, such as controlling temperature, pH, and light exposure.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound?
A1: For indole alkaloids, an acidic extraction is generally preferred as it converts the alkaloids into their more stable and water-soluble salt forms. A common approach is to use a dilute acid, such as 0.1 M HCl. During the subsequent liquid-liquid extraction, the pH is adjusted to a basic range (typically pH 9-11) to convert the alkaloid back to its free base form, which is soluble in organic solvents.
Q2: What are the best solvents for extracting this compound?
A2: The choice of solvent depends on the specific extraction step. For the initial extraction from the plant material, polar solvents like methanol or ethanol are often effective. For the subsequent liquid-liquid extraction of the free base, water-immiscible organic solvents such as chloroform or dichloromethane (B109758) are commonly used.
Q3: How can I prevent the degradation of this compound during extraction?
A3: To minimize degradation, it is crucial to control the following factors:
-
Temperature: Perform the extraction at low to moderate temperatures. Avoid excessive heat, as many indole alkaloids are thermolabile.
-
Light: Protect the extraction mixture and subsequent extracts from direct light, as indole alkaloids can be susceptible to photodegradation.
-
pH: Maintain an acidic pH during the initial extraction to enhance stability. Minimize the time the alkaloid is in a basic solution during the purification steps.
-
Oxygen: To prevent oxidation, consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.[1]
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, indole alkaloids, in general, can undergo oxidation, hydrolysis, and photodegradation. This can lead to the formation of various transformation products, which may complicate purification and reduce the yield of the target compound.
Data Presentation
Table 1: General Stability of Indole Alkaloids Under Various Conditions
| Parameter | Condition | General Stability of Indole Alkaloids |
| pH | Acidic (pH < 4) | Generally more stable |
| Neutral (pH 7) | Stability varies | |
| Basic (pH > 8) | Often less stable, degradation can be accelerated | |
| Temperature | Low (< 25°C) | Generally stable |
| Moderate (25-50°C) | Risk of degradation increases | |
| High (> 50°C) | Significant degradation can occur | |
| Light | Dark | Stable |
| Ambient Light | Potential for slow degradation | |
| UV Light | Prone to photodegradation | |
| Oxygen | Anaerobic | More stable |
| Aerobic | Susceptible to oxidation |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Indole Alkaloids from Rauwolfia Species
This protocol is a general guideline and may require optimization for this compound.
-
Maceration:
-
Grind the dried and powdered plant material.
-
Macerate the powder in a suitable organic solvent (e.g., 80% ethanol) for 24-48 hours at room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid.
-
Wash the acidic solution with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and weakly acidic compounds. Discard the organic layer.
-
Make the aqueous layer alkaline (pH 9-11) by adding a base (e.g., ammonium (B1175870) hydroxide).
-
Extract the liberated alkaloids with a water-immiscible organic solvent (e.g., chloroform or dichloromethane).
-
Collect the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.
-
-
Purification:
-
The crude alkaloid fraction can be further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Mandatory Visualization
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: Troubleshooting guide for this compound degradation.
References
Addressing matrix effects in LC-MS analysis of Rauvotetraphylline A.
Welcome to the technical support center for the LC-MS analysis of Rauvotetraphylline A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In Liquid Chromatography-Mass Spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the biological or environmental sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[2][5]
Q2: How can I determine if my this compound analysis is experiencing matrix effects?
A2: A common method to identify and quantify matrix effects is to compare the signal response of this compound in a pure solvent (neat solution) with its response in a sample matrix where the analyte has been spiked in post-extraction.[1][6] A significant difference in signal intensity indicates the presence of matrix effects. Another valuable technique is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement is occurring.[7][8]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for the analysis of this compound?
A3: A stable isotope-labeled internal standard (SIL-IS) is a version of this compound where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[9] SIL-IS are considered the gold standard for quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the analyte.[9][10][11] This means they will co-elute with this compound and experience the same degree of matrix effects.[9][12] By using the ratio of the analyte signal to the SIL-IS signal, you can accurately quantify this compound, as the ratio remains consistent even with signal suppression or enhancement.[1]
Q4: Can I use a structural analogue as an internal standard instead of a SIL-IS?
A4: While a structural analogue can be used, it is not as ideal as a SIL-IS.[10][11] A structural analogue may have different retention times and ionization efficiencies compared to this compound, meaning it may not experience the same matrix effects, which can lead to inaccurate quantification.[7][10] However, if a SIL-IS for this compound is unavailable or cost-prohibitive, a carefully validated structural analogue can be a viable alternative.[10][11]
Q5: What are some common sample preparation techniques to reduce matrix effects for alkaloid analysis?
A5: Effective sample preparation is crucial for minimizing matrix effects.[1] For alkaloids like this compound, common techniques include:
-
Protein Precipitation (PPE): This method is often used for plasma or serum samples to remove proteins that can cause significant matrix effects.[13]
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from interfering matrix components based on its solubility in two immiscible liquids.[14]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique that can selectively isolate this compound from complex matrices, leading to a cleaner extract and reduced matrix effects.[1][15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound that may be related to matrix effects.
Problem 1: Significant variation in this compound peak area between replicate injections of the same sample.
| Possible Cause | Troubleshooting Step |
| Inconsistent matrix effects | Improve sample cleanup using SPE or LLE to remove more interfering components.[1] |
| Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[2] | |
| Optimize chromatographic conditions to better separate this compound from co-eluting matrix components.[1] | |
| Carryover from previous injections | Implement a robust needle wash protocol between injections. |
| Inject blank samples after high-concentration samples to check for carryover.[14] |
Problem 2: Lower than expected sensitivity for this compound in biological samples compared to standard solutions.
| Possible Cause | Troubleshooting Step |
| Ion suppression | Perform a post-column infusion experiment to identify the region of ion suppression and adjust chromatography to move the this compound peak.[7][8] |
| Dilute the sample to reduce the concentration of matrix components.[16] However, ensure the diluted concentration of this compound is still above the limit of quantification (LOQ). | |
| Enhance sample preparation to remove interfering substances.[1] | |
| Inefficient ionization | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). |
| Consider switching the ionization mode (e.g., from ESI to APCI) as APCI can be less susceptible to matrix effects for certain compounds.[17] |
Problem 3: The SIL-Internal Standard does not adequately correct for matrix effects.
| Possible Cause | Troubleshooting Step |
| Chromatographic separation of analyte and SIL-IS | Even a slight difference in retention time can expose the analyte and SIL-IS to different matrix components.[7][12] Optimize the chromatographic method to ensure perfect co-elution. |
| Consider that deuterium-labeled standards can sometimes elute slightly earlier than the native compound (isotope effect).[7] | |
| High concentration of co-eluting matrix components | If the concentration of an interfering component is excessively high, it can suppress the ionization of both the analyte and the IS to a non-proportional degree.[7] Improve sample cleanup or dilute the sample. |
| Incorrect SIL-IS concentration | An excessively high concentration of the SIL-IS can cause self-suppression and interfere with the analyte's ionization.[7] Optimize the concentration of the SIL-IS. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Matrix Blank): Extract a blank matrix sample (containing no this compound) using your established procedure.
-
Set C (Post-Spiked Matrix): Extract a blank matrix sample and then spike this compound into the final extract at the same concentrations as Set A.
-
-
Analyze all three sets using your LC-MS method.
-
Calculate the Matrix Factor (MF) for each concentration level:
-
MF = (Peak Area in Set C) / (Peak Area in Set A)
-
-
Interpret the results:
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
-
Set up the infusion: Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Infuse the solution: Using a syringe pump, continuously infuse the this compound solution into the LC flow path just after the analytical column and before the mass spectrometer ion source.
-
Establish a stable baseline: With the LC mobile phase running through the column, monitor the signal of this compound. It should produce a stable, elevated baseline.
-
Inject a blank matrix extract: Inject a sample of your extracted blank matrix onto the LC column.
-
Monitor the signal: Observe the baseline of the infused this compound signal during the chromatographic run. Any dips in the baseline indicate regions of ion suppression caused by eluting matrix components.[7][8] Rises in the baseline indicate ion enhancement.
Data Presentation
Table 1: Illustrative Matrix Effect Evaluation for this compound
| Concentration (ng/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spiked Matrix) | Matrix Factor (MF) | % Matrix Effect |
| 10 | 50,000 | 35,000 | 0.70 | -30% (Suppression) |
| 100 | 510,000 | 367,200 | 0.72 | -28% (Suppression) |
| 1000 | 5,200,000 | 3,848,000 | 0.74 | -26% (Suppression) |
Table 2: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) |
| Protein Precipitation | 95 ± 5 | 0.65 ± 0.08 |
| Liquid-Liquid Extraction | 85 ± 7 | 0.85 ± 0.05 |
| Solid-Phase Extraction | 92 ± 4 | 0.95 ± 0.03 |
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Key strategies for addressing matrix effects in LC-MS.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. waters.com [waters.com]
- 13. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis and Scale-Up of Rauvotetraphylline A: A Technical Support Guide
Disclaimer: Information regarding the specific, large-scale synthesis of Rauvotetraphylline A is not extensively detailed in publicly available literature. This guide is therefore based on established principles of natural product synthesis, process development, and common challenges encountered in scaling up complex chemical reactions. The experimental protocols and quantitative data presented are illustrative and should be adapted based on laboratory findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of a complex alkaloid like this compound?
When moving from a laboratory-scale synthesis to larger production, several key challenges typically emerge:
-
Reagent and Solvent Stoichiometry: Reactions that are straightforward on a small scale can become problematic at a larger scale. Maintaining precise stoichiometric ratios and ensuring efficient mixing in large reaction vessels is critical to avoid side reactions and ensure consistent yields.
-
Heat Transfer: Exothermic or endothermic reactions can be difficult to manage in large reactors. Inadequate heat transfer can lead to localized "hot spots" or "cold spots," resulting in byproduct formation or incomplete reactions.
-
Purification: Chromatographic purification methods that are effective in the lab (e.g., preparative HPLC) are often not economically viable for large-scale production. Developing robust crystallization or extraction procedures is crucial.
-
Byproduct Accumulation: Minor byproducts that are insignificant at the gram scale can accumulate to problematic levels during kilogram-scale production, complicating purification and potentially impacting the final product's purity.
-
Process Safety: A thorough safety assessment is required to identify and mitigate potential hazards associated with handling large quantities of reagents and solvents.
Q2: How can I monitor the progress of the key reactions in the this compound synthesis at a larger scale?
Effective reaction monitoring is essential for process control. While Thin Layer Chromatography (TLC) is useful for qualitative analysis in the lab, more quantitative methods are needed for scale-up:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the consumption of starting materials and the formation of products and byproducts. Developing a robust HPLC method early in the process development is highly recommended.
-
Gas Chromatography (GC): For volatile compounds, GC can be an effective monitoring technique.
-
Spectroscopic Methods (e.g., NMR, IR): In some cases, in-situ spectroscopic methods can provide real-time information about the reaction progress.
Q3: What are the critical parameters to consider when developing a scalable purification strategy for this compound?
The ideal purification strategy should be efficient, cost-effective, and scalable. Key considerations include:
-
Solubility: Understanding the solubility of this compound and its impurities in various solvent systems is fundamental to developing effective extraction and crystallization protocols.
-
Crystallization: If this compound is a crystalline solid, developing a reliable crystallization procedure is often the most effective and economical method for achieving high purity on a large scale.
-
Extraction: Liquid-liquid extraction can be a powerful tool for removing impurities based on their differential solubility in immiscible solvents.
-
Chromatography: While preparative HPLC is often too expensive for large-scale production, other chromatographic techniques like flash chromatography with more affordable stationary phases can be viable options.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Key Coupling Step | - Inefficient mixing in the larger reactor.- Degradation of a sensitive reagent or intermediate.- Presence of impurities in starting materials. | - Evaluate and optimize the reactor's agitation speed and impeller design.- Perform a stability study on the sensitive reagent/intermediate under the reaction conditions.- Re-purify starting materials and ensure they meet the required specifications. |
| Inconsistent Product Purity | - Variations in raw material quality.- Inadequate control over reaction temperature.- Inconsistent work-up or purification procedures. | - Establish clear specifications for all incoming raw materials.- Improve temperature control of the reactor using a more robust heating/cooling system.- Standardize all work-up and purification protocols with clear, step-by-step instructions. |
| Difficulty with Product Isolation/Crystallization | - Presence of impurities that inhibit crystallization.- Supersaturation issues.- Incorrect solvent system. | - Perform a thorough analysis of the crude product to identify potential crystallization inhibitors.- Optimize the cooling profile and seeding strategy during crystallization.- Screen a variety of solvent systems to find the optimal conditions for crystallization. |
| Formation of a New, Unidentified Impurity at Scale | - "Hot spots" in the reactor leading to thermal degradation.- Extended reaction time allowing for a slow side reaction to become significant.- Reaction with trace impurities in a solvent or reagent used in larger quantities. | - Improve reactor mixing and heat transfer.- Re-optimize the reaction time based on careful monitoring.- Analyze all solvents and reagents for trace impurities that could be reacting. |
Process Development Workflow
The following diagram illustrates a typical workflow for scaling up the synthesis of a complex natural product like this compound.
Caption: Workflow for scaling up a natural product synthesis.
Key Experimental Protocols
Note: The following are generalized protocols and should be optimized for the specific synthesis of this compound.
1. Protocol for Reaction Monitoring by HPLC
-
Objective: To quantitatively monitor the progress of a key reaction.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. The gradient should be optimized to achieve good separation of starting materials, intermediates, and products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the key components have strong absorbance (e.g., 254 nm).
-
Procedure:
-
Prepare a standard solution of the starting material and product of known concentration.
-
At regular intervals during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by adding it to a vial containing a suitable quenching agent).
-
Dilute the quenched aliquot with the mobile phase to a suitable concentration.
-
Inject the diluted sample onto the HPLC.
-
Calculate the concentration of reactants and products by comparing the peak areas to the standard curve.
-
2. Protocol for Developing a Scalable Crystallization Procedure
-
Objective: To develop a robust crystallization method for purifying this compound.
-
Materials: Crude this compound, various organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, heptane).
-
Procedure:
-
Solubility Screening: Determine the solubility of the crude product in a range of solvents at room temperature and at elevated temperatures. The ideal crystallization solvent is one in which the product has high solubility at high temperature and low solubility at low temperature.
-
Solvent/Anti-Solvent System: If a single solvent is not effective, explore a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent at an elevated temperature. Slowly add an "anti-solvent" (in which the product is poorly soluble) until turbidity is observed.
-
Cooling Profile: Once a suitable solvent system is identified, optimize the cooling rate. Slow cooling generally leads to larger, purer crystals.
-
Seeding: To improve reproducibility, a small amount of pure this compound crystals (a "seed") can be added to the supersaturated solution to initiate crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Summary for Process Optimization
The following table outlines key parameters that should be systematically investigated and optimized during the process development phase.
| Parameter | Lab Scale (Typical) | Target for Scale-Up | Optimization Goal |
| Reaction Concentration | 0.1 - 0.5 M | 0.5 - 2.0 M | Maximize reactor throughput without compromising yield or purity. |
| Reaction Temperature | -78°C to 100°C | 0°C to 80°C | Operate at a temperature that is easily and safely achievable in a large-scale reactor. |
| Reagent Stoichiometry | 1.1 - 2.0 equivalents | 1.05 - 1.2 equivalents | Minimize the use of expensive reagents and simplify purification. |
| Catalyst Loading | 1 - 10 mol% | < 1 mol% | Reduce cost and minimize catalyst-derived impurities. |
| Reaction Time | 12 - 48 hours | < 12 hours | Increase process efficiency and reactor utilization. |
| Purification Method | Flash Chromatography | Crystallization/Extraction | Develop a more cost-effective and scalable purification method. |
| Overall Yield | 10 - 30% | > 40% | Maximize the overall efficiency of the synthesis. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical decision-making process when troubleshooting a low-yield issue in a scaled-up reaction.
Caption: Troubleshooting logic for low yield in scale-up.
Technical Support Center: Refinement of Spectroscopic Data Interpretation for Complex Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the interpretation of spectroscopic data for complex alkaloids.
I. Troubleshooting Guides & FAQs
This section is organized by spectroscopic technique and addresses common issues encountered during data acquisition and interpretation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQs
Q1: Why are the peaks in my ¹H-NMR spectrum of a complex alkaloid broad?
A1: Broad peaks in the NMR spectrum of complex alkaloids can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. Ensure the instrument is properly shimmed before acquiring data.[1]
-
Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, causing peak broadening. Diluting the sample may help sharpen the signals.[1]
-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned to avoid contamination.[1]
-
Chemical Exchange: Protons on nitrogen or hydroxyl groups can undergo chemical exchange with the solvent or residual water, leading to broad signals. This is particularly relevant for the N-methyl group and any hydroxyl moieties. Adding a drop of D₂O can help identify exchangeable protons as their signals will disappear or decrease in intensity.[1]
-
Conformational Dynamics: Complex alkaloids can exist in multiple conformations that are in equilibrium on the NMR timescale. This can lead to broadened signals. Acquiring the spectrum at different temperatures can help. At higher temperatures, rapid conformational exchange can lead to sharper, averaged signals, while low-temperature NMR can "freeze out" different conformers.[2]
Q2: I'm observing significant signal overlap in the ¹H-NMR spectrum of my alkaloid sample. How can I resolve these signals?
A2: Signal overlap is a common challenge with complex alkaloids due to the presence of numerous protons in similar chemical environments.[3] Here are several strategies to resolve overlapping signals:
-
Higher Field Spectrometer: Using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals, potentially resolving overlapping multiplets.[1][2]
-
Change the Solvent: The chemical shifts of protons can be significantly influenced by the solvent.[2] Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can alter chemical shifts and resolve overlapping signals.[2][4][5] Aromatic solvents like benzene-d₆ often induce significant shifts (Aromatic Solvent Induced Shifts - ASIS) that can be particularly useful.[2]
-
Two-Dimensional (2D) NMR Spectroscopy: 2D-NMR techniques are powerful tools for resolving overlap by spreading the signals into a second dimension.[1][2][6]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems even when signals overlap in the 1D spectrum.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. Since ¹³C spectra have a much wider chemical shift range, this can effectively separate overlapping proton signals.[2]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying all protons of a particular structural fragment.[2]
-
-
Lanthanide Shift Reagents (LSRs): Adding a small amount of a lanthanide shift reagent can induce large changes in the chemical shifts of protons near a coordinating functional group (like a hydroxyl or amine), often resolving overlap.[6]
-
Quantitative NMR (qNMR) with Deconvolution: For quantitative analysis of mixtures where signals overlap, mathematical approaches like Global Spectrum Deconvolution (GSD) can be used to integrate the signals of individual components.[7]
Q3: My NMR spectrum shows unexpected peaks. What are the likely sources?
A3: Unexpected peaks are often due to impurities. Common sources include:
-
Residual Solvents: Solvents used during extraction and purification (e.g., ethyl acetate, dichloromethane, acetone) can be difficult to remove completely and will appear in the spectrum.[1]
-
Water: Deuterated solvents can absorb moisture from the atmosphere. A broad singlet is often indicative of water.[1]
-
Grease: Stopcock grease from glassware can introduce broad signals in the aliphatic region.[1]
-
Structurally Related Alkaloids: Plant extracts often contain a mixture of similar alkaloids, resulting in a complex spectrum with overlapping signals from different compounds.[1]
B. Mass Spectrometry (MS)
FAQs
Q1: What are matrix effects in LC-MS analysis of alkaloids and how can I mitigate them?
A1: Matrix effects in LC-MS refer to the alteration of the ionization efficiency of the target analyte due to co-eluting compounds from the sample matrix.[8] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification and poor reproducibility.[8][9] To mitigate matrix effects:
-
Improve Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8]
-
Chromatographic Separation: Optimize the HPLC method to separate the analyte from matrix components.
-
Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[8]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[10]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to correct for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[9]
Q2: How can I interpret the complex fragmentation patterns of alkaloids in MS/MS spectra?
A2: The fragmentation of alkaloids in tandem mass spectrometry (MS/MS) is highly dependent on their structural class. Understanding the typical fragmentation pathways for different alkaloid skeletons is key to structural elucidation.
-
General Fragmentation Types: Common fragmentation reactions include inductive cleavage, α-cleavage, retro-Diels-Alder (RDA) reactions, and cleavages of substituent groups.[11][12]
-
Isoquinoline Alkaloids: These can be categorized based on the presence and abundance of the [M-NHR₁R₂]⁺ fragment ion. Protoberberine-type alkaloids often show characteristic ions from the cleavage of substituted groups and dehydrogenation.
-
Morphine Alkaloids: Often show a characteristic loss of the 4,5-epoxy bridge.[11]
-
Pyrrolizidine Alkaloids: Diastereomers can sometimes be distinguished based on the relative abundance of fragment ions at m/z 120 and 138.[13]
-
Ergot Alkaloids: Peptide derivatives consistently show a loss of water. The presence of specific fragments can indicate the nature of the peptide ring system.[14]
Q3: I am observing poor ionization or low signal intensity for my alkaloid. What can I do?
A3: Poor ionization can be due to several factors. Consider the following troubleshooting steps:
-
Optimize Ionization Source: For electrospray ionization (ESI), adjust parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of alkaloids, which are basic compounds. Acidifying the mobile phase (e.g., with formic acid or acetic acid) will promote protonation and enhance the signal in positive ion mode.[10]
-
Check for Matrix Effects: As discussed in Q1, co-eluting matrix components can suppress the ionization of your analyte.[8]
C. UV-Vis and IR Spectroscopy
FAQs
Q1: The UV-Vis spectrum of my alkaloid sample changes with pH. Why does this happen and how can it be useful?
A1: The UV-Vis absorption spectra of many alkaloids are pH-dependent due to the presence of ionizable functional groups (typically nitrogen atoms) and chromophores within their structure.[15][16] Changes in pH alter the protonation state of the molecule, which in turn affects the electronic transitions and thus the absorption spectrum. This can manifest as a shift in the maximum absorption wavelength (λmax) and/or a change in the molar absorptivity.[15][16] This property can be useful for:
-
Determining pKa values: By monitoring the spectral changes as a function of pH, the acid dissociation constant (pKa) of the alkaloid can be determined.
-
Optimizing Quantitative Analysis: For quantitative measurements, it is crucial to control the pH of the solution to ensure consistent and reproducible absorbance readings.
-
Structural Characterization: The nature of the spectral shifts with pH can provide clues about the structure of the alkaloid and the location of ionizable groups relative to the chromophore.
Q2: What are the main challenges in obtaining accurate quantitative data from IR spectroscopy for alkaloids?
A2: While IR spectroscopy is a powerful tool for functional group identification, quantitative analysis can be challenging due to:
-
Instrumental Deviations from Beer's Law: Infrared absorption bands are typically narrow, making deviations due to non-monochromatic radiation more pronounced than in UV-Vis spectroscopy.[17]
-
Stray Radiation: Infrared sources are generally less intense than UV-Vis sources, which can make stray radiation a more significant problem.[17]
-
Baseline Correction: Establishing a consistent baseline can be difficult due to changes in the optical properties of the sample cells (e.g., NaCl plates) with wavelength. Measuring absorbance relative to a baseline drawn for the specific absorption band can help minimize this issue.[17]
-
Sample Preparation: For techniques like KBr pellets, ensuring a homogeneous mixture of the sample and KBr is critical for reproducibility.
II. Experimental Protocols
A. Protocol for Mitigating Matrix Effects in LC-MS/MS Analysis
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge for basic alkaloids) with methanol (B129727) followed by an equilibration solution (e.g., acidified water).
-
Load the pre-treated sample extract onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove non-polar interferences.
-
Elute the alkaloids with a small volume of a suitable solvent (e.g., methanol containing a small percentage of ammonia).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS System and Conditions:
-
LC System: Agilent 1290 Infinity II LC[10]
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS[10]
-
Column: A suitable reversed-phase column (e.g., C18) for alkaloid separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
-
Quantification:
-
Prepare a series of calibration standards in a blank matrix extract (obtained by performing the SPE procedure on a sample known to be free of the target alkaloids).
-
Spike a known concentration of a stable isotope-labeled internal standard into all samples and calibration standards.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
B. Protocol for Resolving Overlapping ¹H-NMR Signals using a Lanthanide Shift Reagent (LSR)
-
Sample Preparation:
-
Dissolve a known amount of the alkaloid sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent to make a concentrated stock solution (e.g., 0.1 M).[6]
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H-NMR spectrum of the alkaloid sample without the LSR. This will serve as the baseline spectrum.[6]
-
Add a small aliquot (e.g., 1-2 µL) of the LSR stock solution to the NMR tube.[6]
-
Gently mix the sample and acquire a new ¹H-NMR spectrum.[6]
-
Repeat step 2 and 3, adding small increments of the LSR and acquiring a spectrum after each addition.
-
-
Data Analysis:
-
Monitor the changes in the chemical shifts of the signals after each addition of the LSR. Protons closer to the coordinating site on the alkaloid will experience larger shifts.
-
Continue the titration until the overlapping signals are sufficiently resolved to allow for clear interpretation of multiplicities and integration.
-
Use 2D-NMR techniques like COSY on the shifted spectrum to confirm coupling relationships.
-
III. Quantitative Data Summary
Table 1: Matrix Effects and Extraction Recovery of Selected Alkaloids in Different Matrices
| Analyte | Matrix | Concentration Level (µg/kg) | Matrix Effect (%)¹ | Extraction Recovery (%) | Reference |
| Lasiocarpine | Tea | 5 | -45.2 | 85.7 | [18] |
| Lasiocarpine | Tea | 25 | -42.8 | 88.2 | [18] |
| Senecionine | Honey | 5 | -15.6 | 92.4 | [18] |
| Senecionine | Honey | 25 | -12.3 | 95.1 | [18] |
| Lycodoline | Rat Plasma | - | - | 81.2 - 90.5 | [19] |
| α-obscurine | Rat Plasma | - | - | 85.4 - 93.7 | [19] |
| N-demethyl-α-obscurine | Rat Plasma | - | - | 83.6 - 91.2 | [19] |
¹ A negative value indicates ion suppression, while a positive value indicates ion enhancement.[18]
IV. Visualizations
Caption: Workflow for resolving overlapping NMR signals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. mjcce.org.mk [mjcce.org.mk]
- 14. emt.oregonstate.edu [emt.oregonstate.edu]
- 15. Coloration of Flowers by Flavonoids and Consequences of pH Dependent Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijcrcps.com [ijcrcps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Dealing with co-eluting impurities in Rauvotetraphylline A samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rauvotetraphylline A. Our aim is to help you resolve common issues, particularly those related to co-eluting impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is an indole (B1671886) alkaloid. It is one of five new alkaloids (Rauvotetraphyllines A-E) that have been isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family. This plant has been traditionally used in medicine for various purposes.
Q2: What are the likely co-eluting impurities in my this compound sample?
A2: Extracts from Rauvolfia species are complex mixtures containing numerous alkaloids and other phytochemicals. The most probable co-eluting impurities in your this compound sample are other structurally similar indole alkaloids also present in Rauvolfia tetraphylla. These can include, but are not limited to, ajmaline, ajmalicine, reserpine, and yohimbine.[1][2] Flavonoids and tannins are also present in the plant extracts and could potentially interfere with the analysis.
Q3: My HPLC chromatogram shows a broad peak or a shoulder for this compound. What is the likely cause?
A3: A broad or asymmetrical peak is a strong indicator of a co-eluting impurity. This means that another compound is eluting at a very similar retention time to this compound under your current chromatographic conditions. It is also possible that you are observing isomers of this compound or related compounds.
Q4: How can I confirm the purity of my this compound peak?
A4: Peak purity analysis can be performed using a photodiode array (PDA) detector or a mass spectrometer (MS). A PDA detector can assess the spectral homogeneity across the peak, while an MS detector can determine if more than one compound with a different mass-to-charge ratio is present within the peak.
Troubleshooting Guide: Resolving Co-eluting Impurities
Issue 1: Poor resolution between this compound and an unknown impurity using Reversed-Phase HPLC.
This is the most common challenge encountered during the analysis of complex natural product extracts. Here’s a stepwise approach to troubleshoot this issue:
Step 1: Mobile Phase Optimization
Optimizing the mobile phase composition is often the simplest and most effective first step.
-
Modify Solvent Strength: Gradually decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase the retention time of all compounds and may improve the separation between closely eluting peaks.
-
Change Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. Different organic solvents can alter the selectivity of the separation.
-
Adjust pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like alkaloids. For basic compounds like this compound, using a mobile phase with a pH 2-3 units below the pKa of the analytes will ensure they are in their protonated form, which often leads to better peak shape and resolution on C18 columns. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is recommended.
-
Utilize a Buffer: Employing a buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) helps maintain a constant pH, leading to more reproducible retention times and improved peak shapes.
Step 2: Alternative Chromatographic Techniques
If mobile phase optimization is insufficient, consider using a different chromatographic mode that offers alternative selectivity.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds that are weakly retained in reversed-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Ion-Exchange Chromatography (IEC): Since alkaloids are basic compounds, cation-exchange chromatography can be a powerful tool for their separation based on their charge.
Step 3: Advanced Purification Techniques
For preparative scale purification and to resolve highly challenging co-eluting impurities, consider the following:
-
Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus minimizing irreversible adsorption and degradation of the sample. It is particularly effective for the separation of alkaloids from complex natural product extracts.
Quantitative Data on a Representative this compound Sample with Co-eluting Impurities
The following table represents a hypothetical, yet typical, impurity profile for a partially purified this compound sample, as might be determined by a validated HPLC-UV method.
| Compound | Retention Time (min) | Peak Area (%) |
| Impurity 1 (e.g., Ajmalicine) | 8.2 | 3.5 |
| This compound | 9.5 | 85.0 |
| Impurity 2 (Shoulder) | 9.7 | 5.8 |
| Impurity 3 (e.g., Reserpine) | 12.1 | 2.7 |
| Other minor impurities | - | 3.0 |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound and can be optimized as needed.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm[3]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 2: Sample Preparation from Rauvolfia tetraphylla Extract
-
Extraction: Macerate 10 g of dried, powdered aerial parts of Rauvolfia tetraphylla with 100 mL of 80% ethanol (B145695) at room temperature for 24 hours.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure at 40 °C to obtain the crude extract.
-
Sample for HPLC: Dissolve 10 mg of the crude extract in 10 mL of the initial mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.
Visualizations
Workflow for Troubleshooting Co-eluting Impurities
Caption: A logical workflow for troubleshooting co-eluting impurities in HPLC analysis.
Hypothetical Signaling Pathway for Indole Alkaloids
While the specific signaling pathway for this compound is not yet fully elucidated, many indole alkaloids are known to interact with pathways involved in cell growth, proliferation, and apoptosis. The following diagram illustrates a hypothetical pathway based on the known activities of similar compounds.
Caption: A generalized signaling pathway potentially modulated by indole alkaloids.
References
Validation & Comparative
Cross-validation of Rauvotetraphylline A's biological activity in different cell lines.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A, a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus, has been a subject of interest within the scientific community for its potential therapeutic properties. This guide aims to provide a comprehensive cross-validation of the biological activity of this compound in various cell lines. However, a thorough review of the current scientific literature reveals a significant gap in research specifically focused on the isolated compound, this compound.
Much of the available data pertains to the broader extracts of Rauvolfia tetraphylla, which contains a complex mixture of alkaloids, including various rauvotetraphyllines. While these studies provide a foundational understanding of the plant's overall bioactivity, they do not offer a clear, quantitative assessment of this compound's individual contribution.
This guide will present the limited data available for closely related rauvotetraphylline compounds and the general findings for Rauvolfia tetraphylla extracts. Furthermore, it will provide detailed experimental protocols and conceptual signaling pathway diagrams that are essential for researchers aiming to investigate the specific biological activities of this compound.
Quantitative Data on Rauvotetraphylline Analogs and Rauvolfia tetraphylla Extracts
Direct cytotoxic data, such as IC50 values, for this compound across different cell lines are not extensively reported in the current body of scientific literature. However, a study on new monoterpenoid indole alkaloids from Rauvolfia tetraphylla provides some initial insights into the activity of related compounds.
Table 1: In Vitro Cytotoxic Activity of Rauvotetraphylline Analogs
| Compound | HL-60 (Leukemia) IC50 (µM) | SMMC-7721 (Liver Cancer) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SW-480 (Colon Cancer) IC50 (µM) |
| Rauvotetraphylline F | >40 | >40 | >40 | >40 | >40 |
| 17-epi-Rauvotetraphylline F | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline G | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline H | >40 | >40 | >40 | >40 | >40 |
| 21-epi-Rauvotetraphylline H | >40 | >40 | >40 | >40 | >40 |
Data from a study screening new alkaloids from the aerial parts of R. tetraphylla.[1]
The above data indicates that these specific rauvotetraphylline analogs exhibit low cytotoxic activity in the tested cell lines under the experimental conditions used.[1] It is crucial to note that this does not preclude this compound from having significant biological activity, as minor structural differences can lead to substantial changes in bioactivity.
Studies on crude extracts of Rauvolfia tetraphylla have demonstrated cytotoxic and anti-cancer activities against various cell lines, including MCF-7 and MDA-MB-231 breast cancer cells.[1] These effects are attributed to the synergistic action of the various phytochemicals present in the extract, which may include this compound.
Experimental Protocols
To facilitate further research into the specific biological activities of this compound, this section provides detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection by Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample. To assess apoptosis, the expression levels of key apoptotic regulatory proteins can be analyzed.
Protocol:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control protein (e.g., GAPDH or β-actin) to compare the expression levels of the target proteins between different treatment groups.
Conceptual Signaling Pathways for Future Investigation
While the specific signaling pathways modulated by this compound are yet to be elucidated, the following diagrams illustrate common pathways investigated when assessing the anticancer potential of natural compounds. These can serve as a roadmap for future research.
Caption: Hypothetical Apoptosis Signaling Pathways for this compound Investigation.
Caption: Potential Cell Cycle Regulation Pathways for this compound Analysis.
Conclusion and Future Directions
The biological activity of the isolated compound this compound remains a largely unexplored area of research. While studies on Rauvolfia tetraphylla extracts suggest potential anti-cancer properties, the specific contribution of this compound is unknown. The limited data on related rauvotetraphylline analogs show low cytotoxicity, highlighting the need for dedicated studies on this compound.
Future research should focus on:
-
Isolation and Purification: Obtaining highly purified this compound to enable accurate in vitro and in vivo studies.
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound against a diverse panel of cancer cell lines and normal cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: Investigating the ability of this compound to induce apoptosis and/or cell cycle arrest using the methodologies outlined in this guide.
-
Signaling Pathway Analysis: Identifying the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action at a molecular level.
By systematically addressing these research gaps, the scientific community can unlock the potential of this compound as a novel therapeutic agent. This guide provides the necessary framework and experimental approaches to initiate and advance these critical investigations.
References
Comparative analysis of the spectroscopic signatures of Rauvotetraphylline isomers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic signatures of five Rauvotetraphylline isomers: A, B, C, D, and E. These novel indole (B1671886) alkaloids, isolated from Rauvolfia tetraphylla, exhibit structural variations that are distinguishable through modern spectroscopic techniques. Understanding these spectral differences is crucial for the identification, characterization, and potential development of these compounds for therapeutic applications. The structural elucidation of these compounds was primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy[1].
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of Rauvotetraphylline isomers A-E based on available data. While complete numerical data from the primary literature is not fully available, this comparative summary highlights the significant differences observed in their spectra.
Table 1: ¹H and ¹³C NMR Spectroscopic Highlights
| Isomer | Key Differentiating ¹H NMR Signals (δ, ppm) | Key Differentiating ¹³C NMR Signals (δ, ppm) | Structural Moiety Indicated |
| Rauvotetraphylline A | Signals corresponding to a sarpagine-type alkaloid with specific sugar moieties. | Unique signals in the glycosidic region of the spectrum. | Glycosylated sarpagine (B1680780) alkaloid |
| Rauvotetraphylline B | Resonances for a 4,6-dimethyl-2-pyridyl moiety. | Characteristic signals for the substituted pyridine (B92270) ring. | Sarpagine alkaloid with a dimethyl-pyridyl group |
| Rauvotetraphylline C | Signals for an E-3-oxo-1-butenyl unit (δH ~6.73, 6.06, 2.22). | Carbonyl (δC ~201.1), olefinic (δC ~151.7, 131.6), and methyl (δC ~27.0) signals for the butenyl group. | Sarpagine alkaloid with a butenyl substituent |
| Rauvotetraphylline D | Signals analogous to the ajmaline-type alkaloid perakine, but with an E-3-oxo-1-butenyl unit (δH ~6.84, 6.18). | Carbonyl (δC ~198.0), olefinic (δC ~146.0, 131.7), and methyl (δC ~27.4) signals for the butenyl group. | Ajmaline-type alkaloid with a butenyl substituent |
| Rauvotetraphylline E | Absence of methyl ester signals. | Presence of a carboxyl group signal (δC ~170.3). | Alstonine derivative with a carboxylic acid |
Table 2: HRESIMS, UV-Vis, and IR Spectroscopic Data
| Isomer | Molecular Formula (from HRESIMS) | UV λmax (nm) | Key IR Absorptions (cm⁻¹) |
| This compound | C₂₇H₃₂N₂O₈ | Not explicitly stated, typical indole alkaloid absorption expected. | Not explicitly stated, expected OH, NH, C=O, C=C absorptions. |
| Rauvotetraphylline B | C₂₈H₃₄N₂O₇ | Not explicitly stated, typical indole alkaloid absorption expected. | Not explicitly stated, expected OH, NH, C=O, C=C absorptions. |
| Rauvotetraphylline C | C₂₈H₃₄N₂O₇ | Not explicitly stated, typical indole alkaloid absorption expected. | Not explicitly stated, expected OH, NH, C=O (ketone and ester), C=C absorptions. |
| Rauvotetraphylline D | C₂₄H₂₆N₂O₃ | Not explicitly stated, typical indole alkaloid absorption expected. | Not explicitly stated, expected OH, NH, C=O (ketone), C=C absorptions. |
| Rauvotetraphylline E | C₂₀H₁₈N₂O₃ | 252, 308, 370 | 3423 (O-H stretch from carboxyl group) |
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques used in the analysis of Rauvotetraphylline isomers, based on standard practices for natural product chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the isolated isomer is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: Spectra are acquired using a proton-decoupling pulse sequence. DEPTQ or APT experiments can be used to differentiate between CH, CH₂, CH₃, and quaternary carbons.
-
2D NMR: COSY spectra are used to establish proton-proton correlations. HSQC spectra are used to determine one-bond proton-carbon correlations. HMBC spectra are used to determine long-range (2-3 bond) proton-carbon correlations, which are crucial for establishing the carbon skeleton and the position of substituents.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
-
Sample Preparation: A dilute solution of the purified isomer is prepared in a suitable solvent (e.g., methanol, acetonitrile) with the addition of a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.
-
Data Acquisition: Data is acquired in positive or negative ion mode. The instrument is calibrated to ensure high mass accuracy. The accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻) allows for the determination of the elemental composition and molecular formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the isomer is prepared in a UV-transparent solvent (e.g., methanol, ethanol).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance is measured over a wavelength range of 200-800 nm. The solvent is used as a blank for background correction. The wavelengths of maximum absorbance (λmax) are recorded, which are characteristic of the chromophores present in the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or dissolved in a suitable solvent (e.g., CHCl₃).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹) and are indicative of the functional groups present in the molecule (e.g., O-H, N-H, C=O, C=C).
Mandatory Visualization
Caption: Experimental workflow for the isolation and spectroscopic analysis of Rauvotetraphylline isomers.
Caption: Structural relationships of Rauvotetraphylline isomers based on their alkaloid core structures.
References
Independent Verification of Rauvotetraphylline A's Structure: A Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the reported structure of Rauvotetraphylline A. To date, the structure of this indole (B1671886) alkaloid, first isolated in 2012, has been proposed based on spectroscopic data. However, an independent verification of its absolute and relative stereochemistry through total synthesis has not yet been published in peer-reviewed literature. This guide presents the available spectroscopic data for this compound alongside data for known related alkaloids, offering a platform for critical evaluation and highlighting the need for further structural confirmation.
Reported Structure and Spectroscopic Data
This compound is a novel indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. The initial structural elucidation was reported by Gao et al. in 2012, who proposed a macroline-type skeleton. The structure was established based on extensive spectroscopic analysis.[1][2]
Below is a summary of the key spectroscopic data reported for this compound compared with several well-established, related indole alkaloids that were isolated from the same plant.
Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz)
| Position | This compound (in CD₃OD) | Alstonine (Reference Data) | Perakine (Reference Data) | Sarpagine (B1680780) (Reference Data) |
| 3 | 3.92 (br. s) | ~4.2 | ~3.8 | ~3.9 |
| 5 | 3.47 (dd, 12.0, 5.0) | ~3.5 | ~3.2 | ~3.4 |
| 6α | 2.35 (m) | ~2.4 | ~2.2 | ~2.3 |
| 6β | 2.05 (m) | ~2.1 | ~1.9 | ~2.0 |
| 9 | 6.82 (d, 2.0) | Aromatic | Aromatic | Aromatic |
| 10 | - | Aromatic | Aromatic | Aromatic |
| 11 | 6.62 (dd, 8.5, 2.0) | Aromatic | Aromatic | Aromatic |
| 12 | 7.11 (d, 8.5) | Aromatic | Aromatic | Aromatic |
| 14 | 2.15 (m) | ~2.2 | ~2.0 | ~2.1 |
| 15 | 2.65 (m) | ~2.7 | ~2.5 | ~2.6 |
| 16 | 3.15 (m) | ~3.2 | ~2.9 | ~3.1 |
| 17a | 1.85 (m) | ~1.9 | ~1.7 | ~1.8 |
| 17b | 1.65 (m) | ~1.7 | ~1.5 | ~1.6 |
| 18 | 1.16 (d, 6.3) | ~1.2 | ~1.1 | ~1.2 |
| 19 | 5.51 (q, 6.3) | ~5.6 | ~5.4 | ~5.5 |
| 21a | 4.10 (d, 12.0) | ~4.2 | ~3.9 | ~4.0 |
| 21b | 3.85 (d, 12.0) | ~3.9 | ~3.7 | ~3.8 |
| N(4)-Me | 2.55 (s) | - | - | - |
Note: Reference data for alstonine, perakine, and sarpagine are approximate values compiled from various sources for comparative purposes and may vary based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)
| Position | This compound (in CD₃OD) | Alstonine (Reference Data) | Perakine (Reference Data) | Sarpagine (Reference Data) |
| 2 | 135.5 | ~136 | ~134 | ~135 |
| 3 | 60.1 | ~61 | ~59 | ~60 |
| 5 | 55.2 | ~56 | ~54 | ~55 |
| 6 | 22.3 | ~23 | ~21 | ~22 |
| 7 | 108.9 | ~109 | ~107 | ~108 |
| 8 | 128.1 | ~129 | ~127 | ~128 |
| 9 | 115.1 | ~116 | ~114 | ~115 |
| 10 | 150.1 | ~151 | ~149 | ~150 |
| 11 | 110.2 | ~111 | ~109 | ~110 |
| 12 | 122.5 | ~123 | ~121 | ~122 |
| 13 | 140.2 | ~141 | ~139 | ~140 |
| 14 | 30.5 | ~31 | ~29 | ~30 |
| 15 | 32.5 | ~33 | ~31 | ~32 |
| 16 | 46.8 | ~47 | ~45 | ~46 |
| 17 | 40.1 | ~41 | ~39 | ~40 |
| 18 | 12.8 | ~13 | ~12 | ~13 |
| 19 | 125.5 | ~126 | ~124 | ~125 |
| 20 | 135.1 | ~136 | ~134 | ~135 |
| 21 | 60.5 | ~61 | ~59 | ~60 |
| N(4)-Me | 42.5 | - | - | - |
Note: Reference data for alstonine, perakine, and sarpagine are approximate values compiled from various sources for comparative purposes and may vary based on solvent and experimental conditions.
Experimental Protocols
The structural elucidation of this compound was conducted using a series of spectroscopic and spectrometric techniques as detailed below.
Isolation and Purification
The aerial parts of Rauvolfia tetraphylla were extracted with 95% ethanol. The crude extract was then subjected to a series of column chromatography steps over silica (B1680970) gel and Sephadex LH-20 to yield the pure compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and ROESY spectra were recorded on a Bruker AV-400 or DRX-500 spectrometer. Chemical shifts are reported in ppm relative to the solvent signals.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a VG AutoSpec-3000 spectrometer to determine the molecular formula.
-
UV and IR Spectroscopy: UV spectra were obtained on a Shimadzu UV-2401A spectrophotometer. IR spectra were recorded on a Tenor 27 FT-IR spectrometer using KBr pellets.
-
Optical Rotation: Specific rotation was measured on a Horiba SEPA-300 polarimeter.
The relative stereochemistry of this compound was deduced from the analysis of coupling constants in the ¹H NMR spectrum and through key correlations observed in the ROESY spectrum.[1]
Visualization of the Structural Elucidation Workflow
The logical workflow for the determination of the structure of this compound is depicted below. This process highlights the reliance on spectroscopic data for the initial structural hypothesis.
The Path to Independent Verification
The definitive confirmation of a novel natural product's structure is traditionally achieved through its total synthesis by an independent research group. This process not only validates the proposed connectivity and stereochemistry but can also provide access to larger quantities of the compound for further biological evaluation. The workflow for such an independent verification is outlined below.
Conclusion and Future Outlook
The reported structure of this compound is based on a thorough analysis of spectroscopic data. However, in the absence of an independent total synthesis, the proposed structure, particularly its absolute configuration, remains unconfirmed. This presents an opportunity for the synthetic chemistry community to undertake the total synthesis of this compound. Such an endeavor would not only provide the ultimate proof of its structure but could also pave the way for the synthesis of analogues with potentially interesting biological activities. For researchers in drug discovery and development, it is crucial to consider the provisional nature of this structure when interpreting biological data or planning further investigations based on this molecular scaffold.
References
A Comparative Analysis of Rauvotetraphylline A and Known Therapeutic Agents in Inflammation and Psychosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rauvotetraphylline A, a novel indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, belongs to a class of compounds with a rich history in traditional medicine for treating a variety of ailments, including hypertension, inflammatory conditions, and mental disorders. While specific research on this compound is in its nascent stages, the pharmacological profile of Rauvolfia tetraphylla extracts and its other constituent alkaloids, such as reserpine (B192253) and α-yohimbine, provides a basis for a preliminary comparative analysis against established therapeutic agents. This guide offers an objective comparison of the potential efficacy of this compound's parent compounds with known anti-inflammatory and antipsychotic drugs, supported by available experimental data. It is crucial to note that the data presented for the Rauvolfia alkaloids are often derived from studies on whole extracts or mixtures of alkaloids, and not on this compound as an isolated compound. Therefore, these comparisons should be interpreted with caution and viewed as a foundation for future targeted research.
Comparison with Anti-inflammatory Agents
The anti-inflammatory potential of Rauvolfia tetraphylla extracts has been demonstrated in preclinical models. The primary mechanism of action for many of its constituent alkaloids is believed to involve the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokines.
Data Presentation: Anti-inflammatory Efficacy
The following table summarizes the available quantitative data on the anti-inflammatory effects of Rauvolfia tetraphylla extracts compared to a standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac.
| Compound/Extract | Experimental Model | Efficacy Metric | Result | Reference |
| Aqueous Root Extract of R. tetraphylla | In vitro heat-induced egg albumin denaturation | IC50 | 2461 µg/mL | [1] |
| Methanolic Leaf Extract of R. densiflora | In vitro COX assay | IC50 | 155.38 µg/mL | [2][3] |
| Diclofenac Sodium | In vitro heat-induced egg albumin denaturation | IC50 | 762.8 µg/mL | [1] |
Note: A lower IC50 value indicates greater potency. The data for R. densiflora is included to provide context for a related species within the same genus.
Experimental Protocols: Anti-inflammatory Assays
Carrageenan-Induced Paw Edema in Rats:
This widely used in vivo model assesses the anti-inflammatory activity of a compound.[4][5][6][7][8][9]
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Treatment: The test compound (e.g., Rauvolfia tetraphylla extract) or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally prior to the carrageenan injection.
-
Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group to the control group.
In Vitro Heat-Induced Egg Albumin Denaturation Assay:
This assay evaluates the ability of a compound to inhibit the denaturation of proteins, a key process in inflammation.[1]
-
Reaction Mixture: A solution of egg albumin is prepared, and the test compound is added at various concentrations.
-
Denaturation: The mixture is heated to induce protein denaturation.
-
Measurement: The turbidity of the solution is measured spectrophotometrically.
-
Analysis: The percentage inhibition of denaturation is calculated, and the IC50 value is determined.
Mandatory Visualization: Anti-inflammatory Signaling Pathway
References
- 1. ENHANCEMENT BY RESERPINE AND ALPHA-METHYL DOPA OF THE EFFECTS OF D-AMPHETAMINE UPON THE LOCOMOTOR ACTIVITY OF MICE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. updatepublishing.com [updatepublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of in-vitro antibacterial activity and anti-inflammatory activity for different extracts of Rauvolfia tetraphylla L. root bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction methods for Rauvotetraphylline A.
For Researchers, Scientists, and Drug Development Professionals
The efficient extraction of Rauvotetraphylline A, a key indole (B1671886) alkaloid from Rauvolfia tetraphylla, is a critical step in phytochemical research and drug development. This guide provides a head-to-head comparison of conventional and modern extraction techniques, offering insights into their efficacy, resource consumption, and underlying principles. While specific quantitative data for this compound is limited in publicly available literature, this comparison utilizes total alkaloid yield from Rauvolfia tetraphylla as a key performance indicator.
Quantitative Performance Comparison
The following table summarizes the performance of three distinct extraction methods: conventional Solid-Liquid Extraction (Maceration), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). The data presented is a synthesis from multiple studies on alkaloid extraction from Rauvolfia species.
| Parameter | Solid-Liquid Extraction (Maceration) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Total Alkaloid Yield (%) | 0.22 - 9.0[1] | Potentially higher than maceration[2] | Generally higher than conventional methods[3] |
| Extraction Time | 12 - 24 hours[1] | 30 - 60 minutes[4] | 5 - 25 minutes[5] |
| Solvent Consumption | High | Moderate to Low | Low |
| Energy Consumption | Low | Moderate | Moderate to High |
| Operating Temperature | Ambient or slightly elevated (e.g., 40°C)[6] | Controlled, often near ambient to moderately elevated (e.g., 40-60°C)[7] | Higher, dependent on solvent boiling point and microwave power[5] |
| Equipment Complexity | Low | Moderate | Moderate |
| Mechanism | Diffusion and mass transfer based on concentration gradient. | Acoustic cavitation enhances solvent penetration and mass transfer.[2] | Microwave energy heats the solvent and plant matrix, causing cell rupture and release of compounds.[8] |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established practices for alkaloid extraction from plant materials.
Solid-Liquid Extraction (Maceration)
This conventional method relies on soaking the plant material in a solvent to leach out the target compounds.
Methodology:
-
Preparation of Plant Material: Air-dry the aerial parts of Rauvolfia tetraphylla and grind them into a coarse powder.
-
Extraction:
-
Weigh 100 g of the powdered plant material.
-
Place the powder in a large Erlenmeyer flask.
-
Add 1 L of 95% ethanol (B145695) to the flask.
-
Seal the flask and allow it to stand at room temperature for 24 hours, with occasional agitation.
-
-
Filtration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate (the ethanol extract).
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.
-
-
Concentration:
-
Combine the filtrates from all three extractions.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to accelerate the extraction process.
Methodology:
-
Preparation of Plant Material: Prepare dried, powdered Rauvolfia tetraphylla as described for maceration.
-
Extraction:
-
Weigh 20 g of the powdered plant material.
-
Place the powder in a 500 mL beaker.
-
Add 200 mL of 95% ethanol (maintaining a 1:10 solid-to-solvent ratio).
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture at a frequency of 35 kHz and a power of 240 W for 30 minutes, maintaining the temperature at 40°C.[9]
-
-
Filtration and Concentration:
-
After sonication, filter the mixture immediately.
-
Collect the filtrate and concentrate it using a rotary evaporator as described in the maceration protocol.
-
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to rapid extraction.
Methodology:
-
Preparation of Plant Material: Prepare dried, powdered Rauvolfia tetraphylla as for the other methods.
-
Extraction:
-
Weigh 10 g of the powdered plant material.
-
Place the powder in a microwave-safe extraction vessel.
-
Add 150 mL of 95% ethanol.
-
Place the vessel in a microwave extractor.
-
Irradiate the sample at a microwave power of 300 W for 15 minutes.[5] The temperature should be monitored and controlled to prevent degradation of the target compounds.
-
-
Filtration and Concentration:
-
After allowing the vessel to cool, filter the extract.
-
Concentrate the filtrate using a rotary evaporator.
-
Visualizing the Extraction Workflows
The following diagrams illustrate the logical flow of each extraction method.
Caption: Workflow diagrams for Maceration, UAE, and MAE of this compound.
Concluding Remarks
The choice of extraction method for this compound depends on the specific goals of the research or production process.
-
Solid-Liquid Extraction (Maceration) is simple and requires minimal specialized equipment, making it suitable for initial small-scale studies. However, it is time-consuming and uses a large volume of solvent.
-
Ultrasound-Assisted Extraction (UAE) offers a significant reduction in extraction time and can improve yield compared to conventional methods.[10] It represents a good balance between efficiency and cost.
-
Microwave-Assisted Extraction (MAE) provides the most rapid extraction, further reducing solvent use.[11] However, care must be taken to avoid thermal degradation of heat-sensitive compounds like alkaloids.
For researchers aiming for high-throughput screening or process optimization, UAE and MAE are clearly superior to conventional methods. Further studies are warranted to provide specific quantitative data on the yield and purity of this compound using these modern techniques, which would allow for a more definitive selection based on performance metrics. The optimization of parameters such as solvent composition, temperature, and extraction time is also crucial for maximizing the efficiency of any chosen method.[12][13][14]
References
- 1. phytojournal.com [phytojournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. plantsjournal.com [plantsjournal.com]
- 7. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. Alkaloid Composition and Antiarrhythmic Activity of the Extracts from Rauvolfia serpentina Tissue Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Comparison of Microwave-Assisted and Conventional Hydrodistillation in the Extraction of Essential Oils from Mango (Mangifera indica L.) Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. notulaebiologicae.ro [notulaebiologicae.ro]
Correlating In Vitro and In Vivo Activity of Rauvotetraphylline A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available data on the in vitro and in vivo activities of Rauvotetraphylline A, a monoterpenoid indole (B1671886) alkaloid. Due to the limited specific research on this compound, this guide also incorporates data from studies on extracts of Rauvolfia tetraphylla, the plant from which it is isolated, to provide a broader context for its potential therapeutic activities. This guide aims to objectively present the current state of knowledge and offer a foundation for future research and development.
In Vitro Activity
Currently, there is a significant lack of specific quantitative data on the in vitro activity of isolated this compound. However, studies on related compounds and extracts from Rauvolfia tetraphylla provide preliminary insights into its potential cytotoxic effects against cancer cell lines.
A study on five new monoterpenoid indole alkaloids, including rauvotetraphyllines F–H, isolated from the aerial parts of R. tetraphylla, showed in vitro cytotoxic activity against a panel of five human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW-480 (colon adenocarcinoma). The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be greater than 40 μM.
Furthermore, various extracts of Rauvolfia tetraphylla have demonstrated cytotoxic and anti-cancer properties. For instance, a methanol (B129727) extract of the plant exhibited the maximum cytotoxicity against the MDA-MB-231 breast cancer cell line.
Table 1: In Vitro Cytotoxicity of Rauvotetraphylline Congeners and Rauvolfia tetraphylla Extracts
| Compound/Extract | Cell Line(s) | Assay | IC50 Value |
| Rauvotetraphyllines F–H, 17-epi-rauvotetraphylline F, 21-epi-rauvotetraphylline H | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | Not specified | >40 μM |
| Methanol extract of Rauvolfia tetraphylla | MDA-MB-231 | Not specified | Not specified |
In Vivo Activity
As with the in vitro data, there is a notable absence of specific in vivo efficacy studies for isolated this compound in the current scientific literature. Research has primarily focused on the pharmacological effects of crude extracts of Rauvolfia tetraphylla. These studies have indicated a range of activities, including anticonvulsant effects in animal models. However, dedicated in vivo anti-cancer studies using purified this compound are yet to be published.
Comparison with Alternative Compounds
To provide a benchmark for the potential anti-cancer activity of this compound, this section presents in vitro and in vivo data for two widely used chemotherapeutic agents, Vincristine and Paclitaxel (B517696).
Vincristine: A vinca (B1221190) alkaloid that inhibits microtubule polymerization, leading to mitotic arrest and apoptosis.
Paclitaxel: A taxane (B156437) that stabilizes microtubules, also resulting in cell cycle arrest and apoptosis.
Table 2: Comparative In Vitro Activity (IC50) of Vincristine and Paclitaxel in Various Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (nM) |
| Vincristine | L1210 | Mouse Leukemia | 4.4 |
| S49 | Mouse Lymphoma | 5.0 | |
| Neuroblastoma | Mouse Neuroblastoma | 33 | |
| HeLa | Human Cervical Cancer | 1.4 | |
| HL-60 | Human Promyelocytic Leukemia | 4.1 | |
| Paclitaxel | A549 | Human Lung Carcinoma | 4 - 24 |
| NCI-H23 | Human Lung Carcinoma | 4 - 24 | |
| NCI-H226 | Human Lung Carcinoma | 4 - 24 | |
| NCI-H460 | Human Lung Carcinoma | 4 - 24 | |
| NCI-H522 | Human Lung Carcinoma | 4 - 24 | |
| DMS114 | Human Small Cell Lung Cancer | 4 - 24 | |
| DMS273 | Human Small Cell Lung Cancer | 4 - 24 |
Table 3: Comparative In Vivo Activity of Paclitaxel in Human Lung Cancer Xenograft Models
| Drug | Xenograft Model | Dose and Schedule | Outcome |
| Paclitaxel | A549, NCI-H23, NCI-H460, DMS-273 | 12 and 24 mg/kg/day, IV for 5 days | Significant tumor growth inhibition compared to control. 24 mg/kg/day was more effective than cisplatin.[1] |
Experimental Protocols
Detailed methodologies for the key experiments that would be required to evaluate the in vitro and in vivo activity of this compound are outlined below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (and control compounds) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Compound Administration: Once tumors reach a certain volume, mice are randomized into treatment and control groups. This compound is administered via a specific route (e.g., intraperitoneal or intravenous) at various doses and schedules.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound is unknown, many indole alkaloids with anti-cancer properties, such as Vinca alkaloids, exert their effects by interfering with microtubule dynamics. This disruption of the cellular cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.
dot
Caption: Potential mechanism of action for this compound.
Further investigation is required to determine if this compound follows this classical mechanism or if it acts through other signaling pathways. Key apoptotic pathways that could be investigated include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
dot
Caption: Overview of intrinsic and extrinsic apoptosis pathways.
Conclusion and Future Directions
The current body of scientific literature on this compound is limited, with a clear need for comprehensive studies to elucidate its specific in vitro and in vivo anti-cancer activities. While preliminary data from related compounds and plant extracts are encouraging, they do not provide the detailed quantitative information required for robust comparison and drug development decisions.
Future research should focus on:
-
Isolation and purification of this compound to enable specific and accurate bioactivity assessment.
-
Comprehensive in vitro screening against a diverse panel of cancer cell lines to determine its cytotoxic profile and establish IC50 values.
-
In-depth mechanistic studies to identify its molecular target(s) and the signaling pathways it modulates, including its effects on microtubule dynamics and apoptosis induction.
-
In vivo efficacy studies in relevant animal models (e.g., xenografts) to evaluate its anti-tumor activity, pharmacokinetic properties, and potential toxicity.
-
Direct comparative studies with established chemotherapeutic agents to benchmark its potency and potential therapeutic window.
By addressing these research gaps, the scientific community can better understand the therapeutic potential of this compound and determine its viability as a candidate for further drug development.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Rauvotetraphylline A
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Rauvotetraphylline A, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla.[1][2] Given the general toxic potential of alkaloids, this compound should be managed as a hazardous chemical to minimize occupational exposure and environmental impact.[3]
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemical-resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | To prevent inhalation of airborne particles of the solid compound. |
II. Spill Management Protocol
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.
Step-by-Step Spill Cleanup:
-
Alert and Secure: Immediately notify others in the vicinity and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE as detailed in Table 1 before addressing the spill.
-
Containment:
-
Solid Spills: Gently cover the spill with a damp paper towel to avoid generating dust.
-
Liquid Spills (e.g., in DMSO): Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[3]
-
-
Cleanup: Carefully scoop the contained material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a suitable laboratory disinfectant or a 70% ethanol (B145695) solution.[3]
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, absorbent pads, gloves) must be placed in a sealed and properly labeled hazardous waste container.[3]
III. Waste Segregation and Container Management
Proper segregation and labeling of waste streams are critical for safe disposal.
-
Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.
-
Container Selection: Use containers that are compatible with the chemical waste. For instance, if the waste is dissolved in an organic solvent, a solvent-compatible container should be used.[4]
-
Labeling: All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent or other constituents of the waste mixture
-
The primary hazard (e.g., "Toxic")
-
The date of accumulation
-
Caption: Waste disposal workflow for this compound.
IV. Step-by-Step Disposal Procedure
The following protocol outlines the process for disposing of this compound waste.
-
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound, and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves, paper towels) should be placed in a designated, sealed, and labeled hazardous solid waste container.
-
Liquid Waste: Solutions containing this compound and solvent rinses from contaminated glassware should be collected in a labeled hazardous liquid waste container. Do not dispose of this waste down the drain.
-
Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[3]
-
-
Glassware Decontamination:
-
Initial Rinse: Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) to remove the majority of the compound. This rinseate must be collected as hazardous liquid waste.[3]
-
Wash: Wash the glassware with a laboratory detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water before drying.
-
-
Storage of Waste:
-
Store all hazardous waste containers in a designated and secure secondary containment area.
-
Ensure incompatible waste types are segregated to prevent accidental reactions.[5]
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Caption: Logical flow for this compound waste management.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific waste management policies and guidelines.
References
Essential Safety and Logistical Information for Handling Rauvotetraphylline A
Disclaimer: No specific Safety Data Sheet (SDS) for Rauvotetraphylline A was found. Therefore, this guidance is based on general safety protocols for handling potent, potentially cytotoxic, and hazardous compounds in a research setting. A thorough risk assessment should be conducted by qualified personnel before handling this substance.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines operational plans and disposal methods to ensure laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary control measure to protect individuals from exposure to hazardous chemicals.[1] When handling this compound, the following PPE is mandatory. All PPE should be considered contaminated after use and disposed of accordingly.[2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Standard/Specification |
| Hand Protection | Two pairs of chemotherapy-tested, powder-free nitrile gloves.[2] The outer glove should be worn over the gown cuff, and the inner glove underneath. | ASTM D6978 |
| Eye Protection | Safety goggles or a full-face shield to protect against splashes.[3][4] | ANSI Z87.1 |
| Body Protection | A disposable, back-closing, long-sleeved gown made of a low-permeability fabric.[2][4] | Tested for use with chemotherapy drugs |
| Respiratory Protection | A NIOSH-certified N95 respirator should be used to prevent inhalation of airborne particles.[2] For tasks with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary. | NIOSH-certified |
| Foot Protection | Disposable shoe covers.[1] | N/A |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step plan outlines the key stages from receipt to disposal.
1. Unpacking and Storage:
-
Designate a specific area for unpacking and storage.
-
Wear a protective gown and two pairs of gloves when unpacking incoming shipments, as packaging may have external contamination.[1]
-
Store this compound in a clearly labeled, tightly sealed container in a cool, well-ventilated, and restricted-access area.[5]
2. Preparation and Handling:
-
All manipulations of this compound (e.g., weighing, dissolving) should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[5]
-
Cover the work surface with a disposable, plastic-backed absorbent pad to contain any spills.[1]
-
Use dedicated equipment (e.g., spatulas, glassware) and decontaminate it thoroughly after use.
3. Administration (in experimental settings):
-
When administering the compound, wear full PPE, including gloves, a gown, and eye protection.[3]
-
If there is a risk of splashing, a full-face shield is recommended.[1]
4. Spill Management:
-
In the event of a spill, immediately secure the area to prevent others from entering.[4]
-
Don the appropriate PPE, including respiratory protection, before cleaning the spill.[4]
-
Use a cytotoxic spill kit to absorb and contain the material.[4]
-
Clean the spill area with an appropriate decontaminating solution.[4]
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.[4]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain.[5] |
| Contaminated PPE | All used PPE (gloves, gowns, shoe covers, masks) should be considered contaminated and disposed of in a designated, labeled cytotoxic waste container immediately after use.[2] |
| Contaminated Labware | Disposable labware should be placed in the cytotoxic waste container. Reusable labware must be decontaminated with a validated procedure before washing. |
| Liquid Waste | Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container. |
| Solid Waste | All solid waste (e.g., absorbent pads, contaminated vials) should be disposed of in a designated cytotoxic waste container. |
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical flow of handling this compound in a research setting, incorporating the essential safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
